Product packaging for 4-(1-Aminoethyl)benzenesulfonamide(Cat. No.:CAS No. 49783-81-5)

4-(1-Aminoethyl)benzenesulfonamide

Katalognummer: B1273999
CAS-Nummer: 49783-81-5
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: YIGSCEUQIQKFPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

4-(1-Aminoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2S B1273999 4-(1-Aminoethyl)benzenesulfonamide CAS No. 49783-81-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(1-aminoethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGSCEUQIQKFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395083
Record name 4-(1-aminoethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49783-81-5
Record name 4-(1-aminoethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-aminoethyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(1-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of 4-(1-Aminoethyl)benzenesulfonamide (CAS RN: 49783-81-5). This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. Due to the limited availability of public data for this specific isomer, this guide also highlights the current gaps in knowledge and distinguishes it from its more extensively studied isomer, 4-(2-Aminoethyl)benzenesulfonamide.

Introduction

This compound is a sulfonamide compound with potential applications in medicinal chemistry. Its structure, featuring a chiral center at the ethylamine substituent, suggests the possibility of stereospecific interactions with biological targets. Benzenesulfonamides, as a class, are known to exhibit a wide range of biological activities, including acting as inhibitors for enzymes such as carbonic anhydrases.[1][2] This guide focuses specifically on the 1-aminoethyl isomer, providing all currently available data.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Isomer

PropertyThis compound4-(2-Aminoethyl)benzenesulfonamide
CAS Number 49783-81-5[3][4]35303-76-5
Molecular Formula C₈H₁₂N₂O₂S[3][4]C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol [3]200.26 g/mol
Melting Point Data not available150-152 °C[5]
Boiling Point Data not availableData not available
Solubility Data not availableData not available
pKa Data not availableData not available
logP Data not availableData not available
Appearance Solid[4]White to yellow powder[5]
Purity 97%[4]99%[5]

Synthesis and Experimental Protocols

Currently, there are no detailed, publicly available experimental protocols for the synthesis of this compound. The synthesis of its isomer, 4-(2-Aminoethyl)benzenesulfonamide, is well-documented and typically involves a multi-step process.[6][7][8] However, due to the difference in the position of the amino group, these protocols are not directly transferable for the synthesis of the 1-aminoethyl isomer. A synthetic route to this compound would likely require a different starting material or a different strategic approach to introduce the amino group at the alpha-position of the ethyl chain.

A generalized conceptual workflow for a potential synthesis is presented below. This is a hypothetical pathway and has not been experimentally validated based on the available information.

G Conceptual Synthesis Workflow cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Final Product 4-Acetylbenzenesulfonamide 4-Acetylbenzenesulfonamide Reductive_Amination Reductive Amination 4-Acetylbenzenesulfonamide->Reductive_Amination e.g., NH3, H2, Pd/C This compound This compound Reductive_Amination->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

The structurally related isomer, 4-(2-Aminoethyl)benzenesulfonamide, has been investigated for its biological activities, including its role as a carbonic anhydrase inhibitor.[9][10][11] Studies on this isomer have explored its effects on various carbonic anhydrase isoforms, which are involved in numerous physiological and pathological processes.[1][2] Given the structural similarities, it is plausible that this compound may also exhibit inhibitory activity against carbonic anhydrases, though this remains to be experimentally verified.

The general mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. This interaction is illustrated in the following logical diagram.

G General Inhibition Mechanism of Carbonic Anhydrase Benzenesulfonamide_Inhibitor Benzenesulfonamide Inhibitor CA_Active_Site Carbonic Anhydrase Active Site (with Zn2+) Benzenesulfonamide_Inhibitor->CA_Active_Site Binds to Zn2+ Inhibition Inhibition CA_Active_Site->Inhibition Normal_Substrate_Binding Normal Substrate (e.g., CO2) Binding Inhibition->Normal_Substrate_Binding Blocks Enzymatic_Activity Enzymatic Activity Inhibition->Enzymatic_Activity Prevents Normal_Substrate_Binding->Enzymatic_Activity

Caption: Logical diagram of carbonic anhydrase inhibition by benzenesulfonamides.

Conclusion and Future Directions

This technical guide consolidates the currently available information on this compound. The significant lack of experimental data for this specific isomer presents a clear opportunity for further research. Key areas for future investigation include:

  • Development of a robust synthetic protocol: Establishing an efficient and scalable synthesis method is crucial for enabling further studies.

  • Comprehensive physicochemical characterization: Detailed analysis of properties such as melting point, boiling point, solubility, pKa, and logP is essential for understanding its behavior and for formulation development.

  • Evaluation of biological activity: Screening for inhibitory activity against a panel of carbonic anhydrase isoforms and other potential biological targets would be a primary focus.

  • Stereoselective synthesis and analysis: The presence of a chiral center warrants the development of stereoselective synthetic routes and the separate evaluation of the biological activities of the (R) and (S) enantiomers.

Further research in these areas will be instrumental in elucidating the potential of this compound as a valuable compound in the field of medicinal chemistry.

References

4-(1-Aminoethyl)benzenesulfonamide as a scaffold for carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: 4-(1-Aminoethyl)benzenesulfonamide as a Scaffold for Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound scaffold as a foundational structure for designing and synthesizing potent and selective carbonic anhydrase (CA) inhibitors. We will delve into the structure-activity relationships, quantitative inhibition data, key experimental protocols, and the underlying biochemical pathways.

Introduction: Carbonic Anhydrases and the Benzenesulfonamide Scaffold

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are crucial in fundamental physiological processes.[1][2][3] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). In humans, 15 different α-CA isoforms have been identified, each with distinct tissue distribution, cellular localization, and catalytic activity.[1][4]

The varied roles of these isoforms mean that their dysfunction is implicated in a range of pathologies, including glaucoma, epilepsy, obesity, and cancer.[1][3][5] This makes CAs significant therapeutic targets. Specifically, isoforms like CA IX and XII are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, marking them as key targets for anticancer drug development.[6][7][8]

The primary sulfonamide group (-SO₂NH₂) is the most well-characterized zinc-binding group (ZBG) for CA inhibitors. Benzenesulfonamides represent the most extensively investigated class of CA inhibitors, with the sulfonamide moiety coordinating to the Zn(II) ion in the enzyme's active site in its deprotonated, anionic form.[1][4] The this compound structure provides a versatile scaffold for applying the "tail approach" to drug design. In this strategy, the benzenesulfonamide acts as the "head" that anchors to the active site zinc, while modifications to the "tail"—the 4-aminoethyl substituent—allow for interactions with other residues in the active site cavity. These tail interactions are critical for achieving high potency and, crucially, isoform selectivity.[7][9]

Mechanism of Inhibition and Structure-Activity Relationships (SAR)

The inhibitory action of this compound derivatives hinges on the interaction of the sulfonamide group with the catalytic zinc ion. The tail portion extends into the active site, where its chemical modifications dictate the affinity and selectivity for different CA isoforms.

Core Interaction: The sulfonamide nitrogen binds directly to the Zn²⁺ ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. The sulfonamide's oxygen atoms typically form a network of hydrogen bonds with the side chain of residue Thr199, further stabilizing the inhibitor-enzyme complex.[10][11]

The "Tail Approach" and Isoform Selectivity: The key to designing selective inhibitors lies in modifying the tail at the 4-position of the benzene ring.[9] The active sites of the 15 human CA isoforms are not identical; they differ in size, shape, and the amino acid residues lining the cavity. By tailoring the physicochemical properties of the tail, inhibitors can be designed to exploit these differences.

  • Schiff Bases and Secondary Amines: The primary amine of the 4-(aminoethyl) group is a versatile handle for chemical modification. Reaction with various aromatic aldehydes yields Schiff bases, which can be subsequently reduced to form more flexible secondary amines.[12] Studies have shown that the secondary amine derivatives are often significantly more potent inhibitors than their Schiff base precursors across multiple isoforms (hCA I, II, IX, XII).[12] This increased potency is attributed to the greater conformational flexibility of the secondary amine, allowing for optimal positioning within the active site.

  • Dipeptide Conjugates: Attaching dipeptides to the aminoethyl group can lead to highly effective inhibitors, particularly against isoforms hCA II and hCA XII, with potencies in the low nanomolar range.[13] The amino acid side chains can form additional hydrogen bonds and van der Waals interactions within the active site.

  • Bulky and Polycyclic Moieties: Incorporating bulky, bi/tricyclic moieties onto the benzenesulfonamide scaffold can yield highly potent and selective inhibitors for the tumor-associated hCA IX isoform.[14] These larger tails can occupy hydrophobic pockets within the active site of certain isoforms while being sterically hindered in others, thus conferring selectivity.[7]

The general principle of inhibition is visualized below.

cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor This compound Scaffold ZN Zn(II) Ion THR199 Thr199 Residue Cavity Active Site Cavity (Hydrophobic/Hydrophilic Regions) Sulfonamide Sulfonamide Head (-SO₂NH₂) Sulfonamide->ZN Coordinates with Zinc Ion (Inhibition) Sulfonamide->THR199 H-bonds Tail Aminoethyl Tail (Modification Site) Tail->Cavity Interacts with Residues (Potency & Selectivity) Start 4-(2-Aminoethyl)benzenesulfonamide (Scaffold) Reaction1 Condensation Reaction Start->Reaction1 Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Reaction1 Reagents1 Methanol (Solvent) Formic Acid (Catalyst) Reflux, 3-5h Reaction1->Reagents1 Product1 Schiff Base Derivative (Imine) Reaction1->Product1 Reaction2 Reduction Product1->Reaction2 Reagents2 Sodium Borohydride (NaBH₄) Methanol (Solvent) Reaction2->Reagents2 Product2 Secondary Amine Derivative (Final Product) Reaction2->Product2

References

An In-depth Technical Guide on the Mechanism of Action of 4-(1-Aminoethyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-(1-Aminoethyl)benzenesulfonamide represent a significant class of pharmacologically active compounds, primarily recognized for their potent and often selective inhibition of carbonic anhydrases (CAs). This technical guide delineates the core mechanism of action of these derivatives, focusing on their role as inhibitors of various CA isoforms. The document provides a comprehensive overview of their inhibitory kinetics, the downstream cellular and signaling consequences of CA inhibition, and detailed experimental protocols for assessing their activity. The information is intended to serve as a crucial resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting carbonic anhydrases.

Introduction: The Central Role of Carbonic Anhydrase Inhibition

The primary mechanism of action for this compound derivatives is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a fundamental reaction involved in numerous physiological processes, including pH regulation, respiration, and ion transport.[3][4][5][6] There are 15 known human CA isoforms, with at least 12 being catalytically active, and the aberrant expression or activity of specific isoforms is implicated in various pathologies such as glaucoma, epilepsy, and particularly, cancer.[1][6]

The sulfonamide moiety (-SO₂NH₂) present in this compound derivatives is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition.[1][7] The substituents on the benzenesulfonamide scaffold and the aminoethyl side chain play a crucial role in determining the inhibitory potency and selectivity against different CA isoforms.[8][9]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound derivatives against various human carbonic anhydrase (hCA) isoforms has been extensively quantified. The inhibition constants (Kᵢ) and dissociation constants (K𝘥) are critical parameters for comparing the potency and selectivity of these compounds. The data presented in the following tables are compiled from multiple studies and showcase the nanomolar to micromolar inhibitory activity of representative derivatives.

Table 1: Inhibitory Activity (Kᵢ/K𝘥 in nM) of Selected this compound Derivatives against Cytosolic hCA Isoforms

Compound IDDerivative ClasshCA I (Kᵢ/K𝘥)hCA II (Kᵢ/K𝘥)Reference
1 N-aryl-β-alanine derivative>1000High Affinity[1]
2 DiazobenzenesulfonamideNanomolar AffinityWeak Inhibitor[1]
3 Ureido-tailed benzenesulfonamide24.62.8 - 9.2[7]
4 Schiff base derivative52.8 - 991.710.8 - 52.6[10]

Table 2: Inhibitory Activity (Kᵢ in nM) of Selected this compound Derivatives against Tumor-Associated hCA Isoforms

Compound IDDerivative ClasshCA IX (Kᵢ)hCA XII (Kᵢ)Reference
3 Ureido-tailed benzenesulfonamideLow nM7.2[7]
4 Schiff base derivativePotent InhibitionPotent Inhibition[10]
5 Pyrazole-carboxamide derivativeIsoform-selective inhibitionIsoform-selective inhibition[8]

Molecular Interaction and Binding Mode

X-ray crystallography studies have provided detailed insights into the binding mode of this compound derivatives within the active site of carbonic anhydrases.[1][7][11] The sulfonamide group directly coordinates to the catalytic zinc ion. The benzene ring of the inhibitor engages in van der Waals interactions with hydrophobic residues in the active site, such as Val121, Leu198, and Thr200 in hCA II.[1] The substituents on the benzene ring and the aminoethyl tail extend into different regions of the active site cavity, and these interactions are critical for determining the isoform selectivity of the inhibitors.[7][8]

cluster_CA_Active_Site Carbonic Anhydrase Active Site cluster_Inhibitor This compound Derivative Zn2+ Zn²⁺ His94 His94 Zn2+->His94 His96 His96 Zn2+->His96 His119 His119 Zn2+->His119 Water Zn2+->Water Thr199 Thr199 Glu106 Glu106 Thr199->Glu106 Water->Thr199 Sulfonamide Sulfonamide (-SO₂NH₂) Sulfonamide->Zn2+ Coordinates BenzeneRing Benzenesulfonamide Core Sulfonamide->BenzeneRing BenzeneRing->Thr199 van der Waals Interactions AminoethylTail Substituted Aminoethyl Tail BenzeneRing->AminoethylTail AminoethylTail->Glu106 Interactions with Active Site Residues

Figure 1: Generalized binding mode of this compound derivatives.

Downstream Signaling Pathways of Carbonic Anhydrase IX Inhibition

The tumor-associated isoform, carbonic anhydrase IX (CA IX), is a prime target for many this compound derivatives due to its overexpression in various hypoxic tumors.[2][12][13] Inhibition of CA IX leads to a cascade of downstream effects that contribute to the anti-tumor activity of these compounds.

Disruption of pH Regulation and Induction of Acidosis

CA IX plays a crucial role in maintaining the pH homeostasis of tumor cells by catalyzing the hydration of CO₂, leading to the extrusion of protons and acidification of the tumor microenvironment.[2][6][14] Inhibition of CA IX disrupts this process, leading to intracellular acidosis and a decrease in extracellular pH.[15] This altered pH environment is detrimental to cancer cell survival and proliferation.

Induction of Apoptosis

The intracellular acidification resulting from CA IX inhibition can trigger apoptotic pathways.[15][16] Studies have shown that selective CA IX inhibitors can induce apoptosis in cancer cells through mechanisms that may involve the activation of the p53 tumor suppressor pathway and subsequent cleavage of Caspase-3.[17] Furthermore, CA IX inhibition has been linked to an increase in the production of ceramide, a lipid second messenger known to mediate apoptosis.[15]

Derivative This compound Derivative CAIX Carbonic Anhydrase IX (CA IX) Derivative->CAIX Inhibition pH_Regulation Disruption of pH Homeostasis CAIX->pH_Regulation Leads to Cell_Proliferation Decreased Cell Proliferation CAIX->Cell_Proliferation Inhibition of CAIX leads to Cell_Invasion Decreased Cell Invasion CAIX->Cell_Invasion Inhibition of CAIX leads to Intracellular_Acidosis Intracellular Acidosis pH_Regulation->Intracellular_Acidosis p53_Activation p53 Activation Intracellular_Acidosis->p53_Activation Ceramide Increased Ceramide Production Intracellular_Acidosis->Ceramide Caspase3_Cleavage Caspase-3 Cleavage p53_Activation->Caspase3_Cleavage Apoptosis Apoptosis Caspase3_Cleavage->Apoptosis Ceramide->Apoptosis

Figure 2: Signaling pathway of CA IX inhibition.

Inhibition of Cell Proliferation and Invasion

By disrupting pH regulation and inducing apoptosis, CA IX inhibitors effectively reduce cancer cell proliferation.[15][17] Furthermore, the acidic tumor microenvironment promoted by CA IX activity is known to facilitate cancer cell invasion and metastasis.[17][18] Consequently, inhibition of CA IX can lead to a reduction in the invasive potential of tumor cells.[17]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound derivatives.

Stopped-Flow CO₂ Hydrase Assay for CA Inhibition

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

Materials:

  • Stopped-flow instrument (e.g., Applied Photophysics)

  • Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄

  • pH indicator: 0.2 mM Phenol Red

  • CO₂ solutions of varying concentrations (1.7 to 17 mM)

  • Recombinant human carbonic anhydrase isoforms

  • Inhibitor stock solutions (0.1 mM in distilled-deionized water)

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • Pre-incubate the enzyme solution with the inhibitor solution for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂ solution containing the pH indicator.

  • Monitor the change in absorbance of the phenol red at 557 nm over a period of 10-100 seconds to determine the initial reaction velocity.

  • Measure the uncatalyzed reaction rate (in the absence of enzyme) and subtract it from the catalyzed rates.

  • Determine the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data using the Cheng-Prusoff equation.[19]

cluster_Preparation Sample Preparation cluster_Assay Stopped-Flow Assay cluster_Analysis Data Analysis Inhibitor_Dilutions Prepare Inhibitor Dilutions Pre_incubation Pre-incubate Enzyme and Inhibitor Inhibitor_Dilutions->Pre_incubation Enzyme_Solution Prepare Enzyme Solution Enzyme_Solution->Pre_incubation Mixing Rapid Mixing of Enzyme/Inhibitor and CO₂/Indicator Pre_incubation->Mixing Measurement Monitor Absorbance Change (557 nm) Mixing->Measurement Uncatalyzed_Rate Measure Uncatalyzed Rate Calculate_Initial_Velocity Calculate Initial Velocity Uncatalyzed_Rate->Calculate_Initial_Velocity Calculate_Ki Calculate Kᵢ using Cheng-Prusoff Equation Calculate_Initial_Velocity->Calculate_Ki

Figure 3: Workflow for stopped-flow CO₂ hydrase assay.

Fluorescent Thermal Shift Assay (FTSA)

FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).[20][21][22][23]

Materials:

  • Real-time PCR instrument (e.g., QuantStudio 5)

  • 384-well PCR plates

  • Fluorescent dye (e.g., SYPRO Orange)

  • Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)

  • Purified carbonic anhydrase protein

  • Inhibitor solutions

Procedure:

  • Prepare a master mix containing the protein and SYPRO Orange dye in the assay buffer.

  • Aliquot the master mix into the wells of a 384-well plate.

  • Add the inhibitor solutions at various concentrations to the wells. Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument and run a program that gradually increases the temperature from 25°C to 95°C while monitoring the fluorescence of the SYPRO Orange dye.

  • The melting temperature (Tₘ) is determined from the midpoint of the protein unfolding transition curve.

  • The shift in melting temperature (ΔTₘ) is calculated as the difference between the Tₘ in the presence and absence of the inhibitor. The dissociation constant (K𝘥) can be derived from the ΔTₘ values at different inhibitor concentrations.[20][22][23]

cluster_Setup Assay Setup cluster_Measurement Thermal Denaturation cluster_Data_Analysis Data Analysis Master_Mix Prepare Protein-Dye Master Mix Aliquoting Aliquot Master Mix into 384-well Plate Master_Mix->Aliquoting Add_Inhibitor Add Inhibitor Solutions and Controls Aliquoting->Add_Inhibitor Seal_Plate Seal and Centrifuge Plate Add_Inhibitor->Seal_Plate qPCR_Run Run Temperature Gradient in qPCR Instrument Seal_Plate->qPCR_Run Fluorescence_Monitoring Monitor Fluorescence qPCR_Run->Fluorescence_Monitoring Determine_Tm Determine Melting Temperature (Tₘ) Fluorescence_Monitoring->Determine_Tm Calculate_deltaTm Calculate ΔTₘ Determine_Tm->Calculate_deltaTm Calculate_Kd Derive Dissociation Constant (K𝘥) Calculate_deltaTm->Calculate_Kd

Figure 4: Workflow for fluorescent thermal shift assay.

Conclusion

This compound derivatives primarily exert their pharmacological effects through the potent inhibition of carbonic anhydrases. Their ability to selectively target specific CA isoforms, particularly the tumor-associated CA IX, makes them promising candidates for the development of novel therapeutics for a range of diseases, most notably cancer. The detailed understanding of their mechanism of action, from molecular interactions to downstream cellular consequences, is paramount for the rational design and optimization of this important class of inhibitors. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of these compounds.

References

An In-depth Technical Guide to the Biological Activity of 4-(1-Aminoethyl)benzenesulfonamide and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4-(1-Aminoethyl)benzenesulfonamide and its structurally related analogues. The document focuses on key therapeutic areas where these compounds have shown promise, including carbonic anhydrase inhibition, anticancer effects against glioblastoma, and antiviral properties. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development by consolidating quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Biological Activities and Quantitative Data

This compound and its derivatives have been investigated for a range of biological activities. The primary areas of interest are their potent inhibition of carbonic anhydrases, their cytotoxic effects on cancer cells, particularly glioblastoma, and their emerging potential as antiviral agents. The isomer 4-(2-Aminoethyl)benzenesulfonamide is more commonly studied and is often used as a scaffold for the synthesis of various analogues.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). These compounds target the zinc metalloenzyme carbonic anhydrase (CA), which plays a crucial role in pH regulation and other physiological processes. Inhibition of specific CA isoforms, particularly those overexpressed in tumors like CA IX and CA XII, is a key strategy in cancer therapy.

Table 1: Inhibition Constants (Kᵢ) of 4-(2-Aminoethyl)benzenesulfonamide Analogues against Human Carbonic Anhydrase Isoforms

CompoundAnalogue/DerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
1 4-(2-Aminoethyl)benzenesulfonamide-dipeptide conjugate (example)>100009.825.44.5[1]
2 Mono-tailed 4-(2-aminoethyl)benzenesulfonamide derivative68.4 - 458.162.8 - 153.7-55.4 - 113.2[2]
3 4-Anilinoquinazoline-based benzenesulfonamide60.9 - 89.42.4 - 8.786.539.4[3]
4 4-(Pyrazolyl)benzenesulfonamide urea240 - 218519 - 8325 - 8828.8 - 175[4]

Note: The data represents a range of values for different analogues within the specified class.

Anticancer Activity: Glioblastoma

Certain benzenesulfonamide analogues have demonstrated significant cytotoxic effects against glioblastoma (GBM), a highly aggressive form of brain cancer. One such compound, AL106, a derivative of benzenesulfonamide, has been identified as a potential anti-GBM agent.[5]

Table 2: Cytotoxicity (IC₅₀) of a Benzenesulfonamide Analogue against a Glioblastoma Cell Line

CompoundCell LineIC₅₀ (µM)Reference
AL106U8758.6[5]
Antiviral Activity

Schiff bases derived from 4-(2-Aminoethyl)benzenesulfonamide have been synthesized and evaluated for their antiviral activity against arboviruses like Chikungunya (CHIKV) and Zika (ZIKV).

Table 3: Antiviral Activity of 4-(2-Aminoethyl)benzenesulfonamide Schiff Base Analogues

CompoundVirusActivityCell LineReference
5 Chikungunya virus (CHIKV)Active at 10 µmol L⁻¹BHK-21[6][7]
6 Zika virus (ZIKV)Active at 50 µmol L⁻¹Vero E6[6][7]

Note: Specific EC₅₀ values were not provided in the source material, but the concentrations at which activity was observed are reported.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Assay

This method is used to determine the kinetic parameters and inhibition constants of compounds against carbonic anhydrase isoforms.[8]

Principle: The assay measures the catalytic hydration of CO₂ by carbonic anhydrase. The reaction is monitored using a stopped-flow instrument that rapidly mixes the enzyme and substrate (CO₂). The change in pH is detected by a pH indicator, such as phenol red, and the initial rate of the reaction is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄.

    • pH Indicator: 0.2 mM Phenol Red.

    • Substrate: CO₂ solutions with concentrations ranging from 1.7 to 17 mM.

    • Enzyme: Recombinant human carbonic anhydrase isoforms (concentration typically 4.1-9.7 nM).

    • Inhibitor: Stock solutions (0.1 mM) of the test compound are prepared in distilled-deionized water and serially diluted.

  • Enzyme-Inhibitor Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • The enzyme-inhibitor mixture is rapidly mixed with the CO₂ substrate solution in the stopped-flow instrument.

    • The initial rates of the CO₂ hydration reaction are followed for a period of 10-100 seconds by monitoring the absorbance change of the pH indicator at its maximum absorbance wavelength (557 nm for phenol red).

  • Data Analysis:

    • At least six traces of the initial 5-10% of the reaction are used to determine the initial velocity.

    • The uncatalyzed rates are determined in the same manner and subtracted from the total observed rates.

    • Inhibition constants (Kᵢ) are calculated by non-linear least-squares methods using the Cheng-Prusoff equation.

Anticancer Activity Assay: MTT Assay for Glioblastoma Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Culture:

    • Human glioblastoma cell lines (e.g., U87MG) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 3 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01N HCl or DMSO) is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at 37°C.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Antiviral Activity Assay: Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for measuring neutralizing antibodies but can also be adapted to screen for antiviral compounds.[13][14][15]

Principle: This assay measures the ability of a compound to neutralize a virus and prevent it from infecting susceptible cells and forming plaques (localized areas of cell death).

Procedure:

  • Cell Culture: A monolayer of susceptible cells (e.g., Vero cells for many arboviruses) is grown in cell culture plates.

  • Virus-Compound Incubation: A known amount of the virus is incubated with serial dilutions of the test compound for a specific period to allow for interaction.

  • Infection: The virus-compound mixture is added to the cell monolayer and incubated to allow for viral entry.

  • Overlay: After the incubation period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to restrict the spread of the virus to adjacent cells.

  • Plaque Formation: The plates are incubated for several days to allow for the formation of plaques.

  • Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus-only control. The EC₅₀ (the concentration of the compound that reduces the number of plaques by 50%) can then be determined.

Signaling Pathways and Mechanisms of Action

Carbonic Anhydrase Inhibition in Cancer

The inhibition of carbonic anhydrase IX (CA IX) by benzenesulfonamides is a promising strategy for cancer therapy. CA IX is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia. Its expression is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α).[16][17]

Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to the hypoxia-response element (HRE) in the promoter region of the CA9 gene, leading to the transcription and translation of CA IX.[17] CA IX then catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons in the extracellular space. This enzymatic activity contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, which are crucial for tumor cell survival, proliferation, and invasion.[18]

By inhibiting CA IX, benzenesulfonamide analogues can disrupt this pH regulation, leading to intracellular acidification and a less acidic tumor microenvironment. This can, in turn, inhibit tumor growth and metastasis.

HIF-1α and Carbonic Anhydrase IX Signaling Pathway in Cancer HIF-1α and Carbonic Anhydrase IX Signaling Pathway in Cancer cluster_extracellular Extracellular Space cluster_cell Tumor Cell CO2_H2O CO₂ + H₂O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H CA IX Acidic_TME Acidic Tumor Microenvironment HCO3_H->Acidic_TME Tumor_Growth Tumor Growth & Survival Acidic_TME->Tumor_Growth Hypoxia Hypoxia HIF1a HIF-1α (stabilized) Hypoxia->HIF1a HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (in CA9 gene) HIF1_complex->HRE Binds to CA9_mRNA CA9 mRNA HRE->CA9_mRNA Transcription CA_IX Carbonic Anhydrase IX (CA IX) CA9_mRNA->CA_IX Translation Alkaline_pHi Alkaline Intracellular pH CA_IX->Alkaline_pHi Alkaline_pHi->Tumor_Growth Benzenesulfonamide This compound & Analogues Benzenesulfonamide->CA_IX Inhibits

Figure 1. HIF-1α and Carbonic Anhydrase IX Signaling Pathway in Cancer.
Experimental Workflow for Antiviral Screening

The general workflow for screening this compound analogues for antiviral activity involves a series of in vitro assays to determine their efficacy and cytotoxicity.

Antiviral Screening Workflow Antiviral Screening Workflow start Start: Synthesized This compound Analogues cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity antiviral_assay Antiviral Activity Assay (e.g., PRNT) start->antiviral_assay determine_MTC Determine Maximum Non-Toxic Concentration (MNTC) cytotoxicity->determine_MTC determine_MTC->antiviral_assay selectivity_index Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) determine_MTC->selectivity_index determine_EC50 Determine EC₅₀ antiviral_assay->determine_EC50 determine_EC50->selectivity_index lead_identification Lead Compound Identification selectivity_index->lead_identification

Figure 2. General workflow for antiviral screening of compounds.

Conclusion

This compound and its analogues represent a versatile chemical scaffold with significant potential in various therapeutic areas. Their well-established role as carbonic anhydrase inhibitors provides a strong foundation for the development of novel anticancer agents, particularly for hypoxia-driven tumors like glioblastoma. Furthermore, the emerging antiviral activity of this class of compounds opens up new avenues for research and development in infectious diseases. This technical guide serves as a foundational resource for scientists and researchers, providing key data, detailed experimental protocols, and mechanistic insights to facilitate further exploration and development of these promising compounds.

References

4-(1-Aminoethyl)benzenesulfonamide Derivatives: A Technical Guide to Their Potential as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents. Sulfonamides, a class of synthetic antimicrobial agents, have been a cornerstone of chemotherapy since the discovery of prontosil in the 1930s.[1] Their mechanism of action, primarily the inhibition of folic acid synthesis in bacteria, has made them effective against a broad spectrum of pathogens.[2] However, the emergence of resistance has diminished the efficacy of older sulfonamides. This has spurred research into new derivatives with enhanced potency, broader spectrums of activity, and the ability to overcome existing resistance mechanisms.

This technical guide focuses on the derivatives of 4-(1-Aminoethyl)benzenesulfonamide, a promising scaffold for developing next-generation antimicrobial agents. By modifying this core structure, researchers aim to enhance biological activity and explore new therapeutic applications. This document provides an in-depth overview of their mechanism of action, synthesis protocols, antimicrobial efficacy, and the logical workflow for their development.

Mechanism of Action: Inhibiting a Vital Pathway

The primary antibacterial action of benzenesulfonamide derivatives is their role as competitive antagonists of para-aminobenzoic acid (PABA). Bacteria rely on the synthesis of folic acid (dihydrofolate) as a crucial precursor for the production of nucleic acids (DNA and RNA). The enzyme dihydropteroate synthase (DHPS) is a key player in this pathway, catalyzing the condensation of PABA with dihydropteridine pyrophosphate.

Due to their structural similarity to PABA, sulfonamide derivatives can bind to the active site of DHPS, acting as competitive inhibitors.[2] This blockage halts the folic acid synthesis pathway, leading to a bacteriostatic effect by preventing the bacteria from growing and replicating. This targeted mechanism provides a degree of selective toxicity, as mammalian cells do not synthesize their own folic acid but acquire it from their diet.

Some novel benzenesulfonamide derivatives have also been investigated as inhibitors of carbonic anhydrase (CA), an enzyme present in some bacteria that is believed to interfere with their growth.[1][3]

Folic_Acid_Pathway_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolate Dihydrofolic Acid (Folic Acid) DHPS->Dihydrofolate Product DNA_RNA Nucleic Acid (DNA, RNA) Synthesis Dihydrofolate->DNA_RNA Sulfonamide This compound Derivative Sulfonamide->DHPS Competitive Inhibition

Figure 1: Mechanism of action of sulfonamide derivatives.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of novel chemical entities is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data below summarizes the activity of various benzenesulfonamide derivatives against a panel of Gram-positive and Gram-negative bacteria.

Compound IDDerivative Class/SubstitutionTest OrganismMIC (µg/mL)Reference
1A N-(4-methylphenyl)Brevibacterium linens100[4]
1B N-(4-chlorophenyl)Escherichia coli100[4]
1B N-(4-chlorophenyl)Bacillus subtilis100[4]
1B N-(4-chlorophenyl)Brevibacterium linens50[4]
1C N-(4-methoxyphenyl)Escherichia coli50[4]
1C N-(4-methoxyphenyl)Bacillus licheniformis100[4]
1C N-(4-methoxyphenyl)Brevibacterium linens50[4]
8iii Thienopyrimidine-sulfamethoxazole hybridStaphylococcus aureus250[5]
8iii Thienopyrimidine-sulfamethoxazole hybridEscherichia coli125[5]
8iii Thienopyrimidine-sulfamethoxazole hybridCandida albicans31.25[5]
8iii Thienopyrimidine-sulfamethoxazole hybridCandida parapsilosis62.5[5]
12ii Cyclohexathienopyrimidine-sulfadiazine hybridStaphylococcus aureusVaries[5]
12ii Cyclohexathienopyrimidine-sulfadiazine hybridEscherichia coliVaries[5]
Compound I N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (MRSA)Strong Inhibition[6]
Compound II N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureusStrong Inhibition[6]

Experimental Protocols

Standardized methodologies are critical for the evaluation and comparison of new antimicrobial agents. The following protocols are representative of the key experiments conducted in the cited literature.

General Synthesis of this compound Derivatives

A common synthetic route involves a multi-step process starting from a commercially available precursor like β-phenylethylamine.[7]

  • Acetylation: β-phenylethylamine is reacted with an acetylating agent (e.g., acetic anhydride) to protect the amino group, yielding N-phenethylacetamide.

  • Chlorosulfonation: The protected intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group onto the benzene ring, forming 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride. This step must be carefully controlled due to the reactive nature of chlorosulfonic acid.

  • Amination (Ammonification): The resulting sulfonyl chloride is reacted with ammonia or a specific primary/secondary amine in a suitable solvent (e.g., dichloromethane) to form the sulfonamide.[7]

  • Hydrolysis (Deprotection): The acetyl protecting group is removed under acidic conditions to yield the final 4-(2-aminoethyl)benzenesulfonamide core structure.[2]

  • Derivatization: The primary amino group or the sulfonamide nitrogen can be further modified to create a library of derivatives. For instance, reaction with various aldehydes can produce Schiff base derivatives.[8]

Antimicrobial Susceptibility Testing

a) Agar Well / Disc Diffusion Method

This is a qualitative or semi-quantitative screening method to assess antimicrobial activity.[5][6][9]

  • Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

  • Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with the compound solution.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc/well where bacterial growth is prevented) is measured in millimeters. A larger zone diameter generally indicates greater antimicrobial activity.

b) Broth Microdilution Method for MIC Determination

This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC).[9]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Workflow for Antimicrobial Drug Discovery

The development of novel antimicrobial agents from a core scaffold like this compound follows a structured, multi-stage process. This workflow ensures a systematic evaluation from initial synthesis to advanced biological characterization.

Antimicrobial_Discovery_Workflow node_synthesis Synthesis of Derivative Library node_characterization Structural Characterization (NMR, MS, IR) node_synthesis->node_characterization node_screening Primary Antimicrobial Screening (e.g., Disc Diffusion) node_characterization->node_screening node_mic Quantitative Analysis (MIC/MBC Determination) node_screening->node_mic Active 'Hits' node_sar Structure-Activity Relationship (SAR) Analysis node_mic->node_sar node_advanced Advanced Studies node_mic->node_advanced Promising 'Leads' node_lead_opt Lead Optimization node_sar->node_lead_opt Identify Key Moieties node_lead_opt->node_synthesis Iterative Design node_toxicity Cytotoxicity & Selectivity node_advanced->node_toxicity node_moa Mechanism of Action (e.g., Enzyme Assays) node_advanced->node_moa node_invivo In Vivo Efficacy (Animal Models) node_advanced->node_invivo

Figure 2: A logical workflow for the development of novel antimicrobial agents.

Conclusion and Future Perspectives

Derivatives of this compound represent a valuable and versatile chemical scaffold in the ongoing search for new antimicrobial agents. The established mechanism of action via inhibition of the bacterial folic acid synthesis pathway provides a solid foundation for rational drug design. As demonstrated by the diverse antimicrobial activities of related benzenesulfonamides, modifications to the core structure can significantly influence potency and spectrum.

Future research should focus on a systematic exploration of structure-activity relationships (SAR) to identify substitutions that enhance activity against multidrug-resistant pathogens. Furthermore, investigating secondary mechanisms, such as carbonic anhydrase inhibition, could lead to the development of compounds with dual-action properties, potentially reducing the likelihood of resistance development. Combining this synthetic chemistry with advanced biological evaluation, including cytotoxicity and in vivo efficacy studies, will be crucial in translating these promising derivatives into clinically effective antimicrobial therapies.

References

Investigating the Structure-Activity Relationship (SAR) of 4-(1-Aminoethyl)benzenesulfonamide Based Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of carbonic anhydrase (CA) inhibitors. This technical guide delves into the structure-activity relationships (SAR) of a specific subclass: inhibitors based on the 4-(1-Aminoethyl)benzenesulfonamide core. We explore how modifications to this scaffold influence inhibitory potency and isoform selectivity against various human carbonic anhydrases (hCAs), particularly the cytosolic isoforms hCA I and II, and the tumor-associated isoforms hCA IX and XII. This document provides a synthesis of quantitative inhibition data, detailed experimental protocols for synthesis and biological evaluation, and visual diagrams of key mechanisms and workflows to guide future drug discovery efforts in this chemical space.

The Target: Carbonic Anhydrases

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is fundamental to numerous physiological processes. In humans, 15 different CA isoforms have been identified, differing in their tissue distribution, subcellular localization, and catalytic activity.[1]

Certain isoforms are established therapeutic targets:

  • hCA I and II: These high-activity, cytosolic isoforms are widespread. Inhibitors targeting these are used as diuretics and for the management of glaucoma.[2]

  • hCA IX and XII: These are transmembrane isoforms that are overexpressed in various hypoxic tumors.[3] Their expression is linked to pH regulation in the tumor microenvironment, promoting cancer cell survival and proliferation. Consequently, selective inhibition of these isoforms is a promising strategy for cancer therapy.[3][4]

The catalytic mechanism, centered around a zinc ion in the active site, is the primary target for the sulfonamide class of inhibitors.

G cluster_cycle Carbonic Anhydrase Catalytic Cycle E_Zn_H2O E-Zn²⁺-H₂O (Resting Enzyme) E_Zn_OH E-Zn²⁺-OH⁻ (Active Form) E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ (Enzyme-Substrate Complex) E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ (Bicarbonate Complex) E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_H2O +H₂O, -HCO₃⁻

Diagram 1. Simplified Catalytic Cycle of Carbonic Anhydrase.

The Inhibitor: this compound Scaffold

The primary benzenesulfonamide group (-SO₂NH₂) is the critical "warhead" for this class of inhibitors. Its efficacy stems from the ability of the deprotonated sulfonamide anion to coordinate directly to the catalytic Zn²⁺ ion in the enzyme's active site, displacing a key water molecule or hydroxide ion and thereby blocking the catalytic cycle.[1]

The 4-(1-Aminoethyl) portion of the scaffold acts as a "tail" or "linker" region. Modifications to this tail are a primary strategy for modulating the inhibitor's physicochemical properties and achieving isoform selectivity.[3] By extending from the active site, these tails can form additional interactions with amino acid residues lining the active site cavity, which vary between isoforms.[3]

Diagram 2. Sulfonamide inhibitor coordinating to the active site zinc ion.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potential and isoform selectivity of this compound derivatives are highly dependent on the nature of the substituents attached to the aminoethyl tail. A common strategy involves forming ureido-tailed benzenesulfonamides, which allows for the introduction of diverse chemical moieties.[1]

The following table summarizes inhibition data (Kᵢ, nM) for a series of benzylaminoethylureido-tailed benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms.

Compound IDR-Group on Benzylamino TailhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
16 4-CH₃754.245.330.532.0
18 4-F24.65.110.19.2
20 4-Cl610.947.925.838.1
21 4-Br526.946.229.535.4
24 4-Br, 2-OH138.44.615.67.2
25 4-Phenyl905.76.225.440.5
AAZ Acetazolamide (Standard)25012.025.05.7

Data synthesized from Berrino et al., 2020.[1]

Key SAR Observations:

  • General Potency: Most derivatives show potent, low-nanomolar inhibition against isoforms hCA II, IX, and XII. Inhibition of the widespread cytosolic isoform hCA I is generally weaker, which is a desirable trait for avoiding off-target effects.[1]

  • Effect of Halogens: A 4-fluoro substitution on the benzyl ring (compound 18 ) dramatically increases potency across all tested isoforms compared to other halogen substitutions (Cl, Br) or a methyl group. Compound 18 is the most potent inhibitor of hCA I in this series.[1]

  • Hydroxyl Group Impact: The addition of a 2-hydroxy group to the 4-bromo-benzyl moiety (compound 24 ) significantly enhances inhibition against hCA II, IX, and XII, making it the most potent hCA XII inhibitor in the series, with a Kᵢ of 7.2 nM.[1] This suggests a key hydrogen bonding interaction can be formed with residues in the active site of these isoforms.

  • Bulky Substituents: The introduction of a bulky 4-phenyl group (compound 25 ) maintains excellent potency against hCA II but shows reduced activity against the tumor-associated isoforms IX and XII compared to smaller, functionalized substituents.[1]

  • Selectivity: While none of the compounds are strictly isoform-specific, derivatives like 24 show a favorable profile, with very strong inhibition of the target isoform hCA XII (Kᵢ = 7.2 nM) and significantly weaker inhibition of the off-target isoform hCA I (Kᵢ = 138.4 nM).[1]

Experimental Protocols

A systematic SAR investigation relies on robust chemical synthesis and standardized biological assays.

General Synthesis of Ureido-Tailed Derivatives

The synthesis of these inhibitors typically follows a multi-step procedure starting from 4-(2-aminoethyl)benzenesulfonamide.[1][4]

  • Boc Protection: The primary amine of 4-(2-aminoethyl)benzenesulfonamide is protected with a tert-butyloxycarbonyl (Boc) group.

  • Urea Formation: The protected intermediate is reacted with a substituted benzyl isocyanate to form the ureido linkage.

  • Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final primary amine derivative.

  • Purification: The final compounds are purified using column chromatography or recrystallization. Characterization is performed using NMR spectroscopy and mass spectrometry.[1]

Biological Evaluation: Stopped-Flow CO₂ Hydrase Assay

The inhibitory activity of the synthesized compounds against various hCA isoforms is determined by measuring their effect on the enzyme's catalytic activity. The stopped-flow CO₂ hydrase assay is a widely accepted method.[1]

Principle: This assay measures the kinetics of the CA-catalyzed hydration of CO₂. An enzyme solution is mixed with a CO₂-saturated aqueous solution in a stopped-flow instrument. The reaction produces protons, causing a change in pH, which is monitored by a colorimetric pH indicator (e.g., phenol red) measured spectrophotometrically over time. Inhibitors will slow the rate of this reaction.

Protocol Outline:

  • Reagent Preparation: Prepare a buffered solution (e.g., Tris buffer) containing the pH indicator and a known concentration of the hCA isoform to be tested. Prepare a range of inhibitor concentrations in a suitable solvent like DMSO.[5]

  • Enzyme/Inhibitor Incubation: The enzyme solution is incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) to allow for binding.

  • Kinetic Measurement: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated water solution in the stopped-flow apparatus.

  • Data Acquisition: The change in absorbance of the pH indicator is recorded over a short time frame (milliseconds to seconds). The initial reaction rates are calculated from the slope of the absorbance curve.

  • IC₅₀/Kᵢ Determination: The reaction rates are plotted against the inhibitor concentration. The data are fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.[1]

The entire process, from design to analysis, follows a structured workflow.

G cluster_workflow Experimental Workflow for SAR Study Design Inhibitor Design & Virtual Screening Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PrimaryScreening Primary Screening (Single Concentration) Purification->PrimaryScreening DoseResponse Dose-Response Assay (IC₅₀ Determination) PrimaryScreening->DoseResponse Active Hits Selectivity Selectivity Profiling (vs. CA Isoforms) DoseResponse->Selectivity SAR SAR Analysis & Model Refinement Selectivity->SAR SAR->Design Iterative Improvement

Diagram 3. A typical experimental workflow for an inhibitor SAR study.

Conclusion

The this compound scaffold is a versatile platform for the development of potent carbonic anhydrase inhibitors. Structure-activity relationship studies have demonstrated that strategic modification of the aminoethyl "tail," particularly through the addition of substituted benzylaminoethylureido moieties, is a highly effective strategy for modulating inhibitory activity and achieving isoform selectivity. Specifically, the introduction of small, electron-withdrawing groups like fluorine and hydrogen-bonding moieties like hydroxyl groups can significantly enhance potency against therapeutically relevant isoforms such as hCA IX and XII. The experimental protocols and SAR insights presented in this guide offer a framework for the rational design of next-generation, isoform-selective CA inhibitors for various therapeutic applications.

References

Methodological & Application

Step-by-step synthesis protocol for 4-(1-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the synthesis of 4-(1-Aminoethyl)benzenesulfonamide, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis begins with the commercially available starting material, 4-acetylbenzenesulfonamide, and explores two primary synthetic routes: reductive amination and the reduction of an oxime intermediate. Additionally, a protocol for the chiral resolution of the final product is provided to obtain specific enantiomers.

Overall Synthesis Strategy

The synthesis of this compound from 4-acetylbenzenesulfonamide can be achieved through two main pathways, both of which are detailed below. The choice of route may depend on available reagents, desired purity, and scalability.

synthesis_overview cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Oxime Reduction start 4-Acetylbenzenesulfonamide ra_intermediate Imine Intermediate start->ra_intermediate NH4OAc oxime 4-Acetylbenzenesulfonamide Oxime start->oxime NH2OH·HCl product This compound (Racemic mixture) ra_intermediate->product NaBH3CN chiral_res Chiral Resolution product->chiral_res Di-p-toluoyl-L-tartaric acid oxime->product Reduction (e.g., NaBH4/ZrCl4) enantiomers (R)- and (S)-Enantiomers chiral_res->enantiomers

Figure 1: Overall synthetic workflow for this compound.

Route 1: Reductive Amination of 4-Acetylbenzenesulfonamide

Reductive amination offers a direct conversion of the ketone to the amine in a one-pot reaction. This method involves the formation of an intermediate imine, which is then reduced in situ.

Experimental Protocol:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylbenzenesulfonamide (1.0 eq) and ammonium acetate (10 eq) in methanol.

    • Stir the mixture at room temperature for 30 minutes.

  • Reduction:

    • To the reaction mixture, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

    • Continue stirring the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess reducing agent and decompose the borane complexes.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue with a sodium hydroxide solution to a pH of 10-11.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data:

ParameterValue
Starting Material4-Acetylbenzenesulfonamide
Key ReagentsAmmonium acetate, Sodium cyanoborohydride
SolventMethanol
TemperatureRoom Temperature
Typical Yield70-85%

Route 2: Synthesis via Oxime Intermediate

This two-step route involves the conversion of the ketone to an oxime, followed by the reduction of the oxime to the primary amine.

Step 1: Synthesis of 4-Acetylbenzenesulfonamide Oxime

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-acetylbenzenesulfonamide (1.0 eq) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Reaction:

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • The oxime product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-acetylbenzenesulfonamide oxime.

Step 2: Reduction of 4-Acetylbenzenesulfonamide Oxime

Experimental Protocol:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-acetylbenzenesulfonamide oxime (1.0 eq) and zirconium(IV) chloride (ZrCl₄) (0.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the mixture to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄) (3.0 eq) portion-wise to the suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Make the solution basic by adding an aqueous solution of sodium hydroxide.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Intermediate4-Acetylbenzenesulfonamide Oxime
Key ReagentsHydroxylamine hydrochloride, Sodium acetate (Step 1); Sodium borohydride, Zirconium(IV) chloride (Step 2)
SolventsEthanol/Water (Step 1); THF (Step 2)
TemperatureReflux (Step 1); 0 °C to Room Temperature (Step 2)
Typical Overall Yield60-75%

Chiral Resolution of this compound

The synthesis routes described above yield a racemic mixture of (R)- and (S)-4-(1-Aminoethyl)benzenesulfonamide. To obtain enantiomerically pure compounds, a chiral resolution step is necessary. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent.[1][2][3]

chiral_resolution_workflow racemate Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts ((S)-Amine·(L)-Acid and (R)-Amine·(L)-Acid) racemate:s->diastereomeric_salts:n + resolving_agent (-)-O,O'-di-p-toluoyl-L-tartaric acid resolving_agent:s->diastereomeric_salts:n crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt ((S)-Amine·(L)-Acid) crystallization->less_soluble Precipitate more_soluble More Soluble Diastereomeric Salt ((R)-Amine·(L)-Acid in solution) crystallization->more_soluble Filtrate basification1 Basification less_soluble->basification1 basification2 Basification more_soluble->basification2 s_enantiomer (S)-4-(1-Aminoethyl)benzenesulfonamide basification1->s_enantiomer r_enantiomer (R)-4-(1-Aminoethyl)benzenesulfonamide basification2->r_enantiomer

References

Application Notes and Protocols for the Purification of 4-(1-Aminoethyl)benzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminoethyl)benzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals. Its purity is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective method to remove impurities and obtain a product with high crystallinity and purity.

These application notes provide a detailed protocol for the purification of this compound using recrystallization. The protocol is based on established methods for the purification of analogous aromatic sulfonamides. This document also includes data on solvent selection and expected outcomes to guide researchers in achieving high-purity material suitable for further synthetic steps or final formulation.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system at different temperatures.[1][2] The process involves dissolving the impure solid in a hot solvent to form a saturated solution, followed by slow cooling.[2] As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[1][2]

Solvent System Selection

The choice of a suitable solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should:

  • Exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[1]

  • Not react chemically with the compound.[1]

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve impurities readily at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".[1]

For aromatic sulfonamides like this compound, which possess both polar (sulfonamide and amino groups) and non-polar (benzene ring) moieties, a single solvent may not be ideal.[3] Therefore, a mixed solvent system is often employed to achieve the desired solubility profile.[3] Based on literature for similar compounds, alcohol-water mixtures are highly effective.[3][4]

Recommended Solvent Systems:

  • Isopropanol-Water: A mixture of isopropanol and water provides a good balance of polarity. Isopropanol solvates the non-polar benzene ring, while water solvates the polar functional groups.[3] A 70% isopropanol in water solution has been shown to be effective for the recrystallization of sulfathiazole, a related sulfonamide.[4]

  • Ethanol-Water: Similar to isopropanol-water, 95% ethanol has been successfully used for the recrystallization of sulfanilamide.[3] The small amount of water helps to dissolve the polar groups.[3]

  • Water (with pH adjustment): Some synthesis procedures for the closely related 4-(2-aminoethyl)benzenesulfonamide involve dissolving the compound in hot water and adjusting the pH to acidic conditions, followed by neutralization to induce precipitation.[5][6] This is a form of crystallization that can be very effective for purification.

Data Presentation

The following tables summarize typical data associated with the recrystallization of aromatic sulfonamides. Note: This data is illustrative and may need to be optimized for this compound.

Table 1: Solubility of Aromatic Sulfonamides in Potential Recrystallization Solvents

Solvent SystemTemperature (°C)Approximate Solubility ( g/100 mL)
95% Ethanol251.5
7820.0
70% Isopropanol250.8
8215.0
Water250.5
1005.0

Table 2: Typical Yield and Purity Improvement

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) 95.2%>99.5%
Yield -85-95%
Melting Point 148-151 °C150-152 °C[7]
Appearance Off-white to yellowish powderWhite crystalline solid[5]

Experimental Protocols

This section provides a detailed protocol for the recrystallization of this compound using a mixed solvent system of isopropanol and water.

Materials and Equipment:

  • Crude this compound

  • Isopropanol (ACS grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven

Protocol:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

    • Prepare a 70% (v/v) isopropanol-water solution.

    • Add approximately 100 mL of the 70% isopropanol-water solvent to the flask.

    • Heat the mixture on a hot plate with gentle stirring. Bring the solution to a gentle boil until the solid is completely dissolved.[4]

    • If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent to maximize the yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper by placing them on the hot plate.

    • Quickly filter the hot solution through the preheated funnel into the clean, hot flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the hot plate and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

    • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of the cold 70% isopropanol-water solvent to remove any adhering mother liquor containing impurities.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the purified crystals to a clean, pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Characterization:

    • Determine the melting point of the purified product. A sharp melting point close to the literature value (150-152 °C for the related 4-(2-aminoethyl)benzenesulfonamide) indicates high purity.[7]

    • Assess the purity by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

The following diagrams illustrate the key processes described in these application notes.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Solid B Add Hot Solvent A->B C Saturated Solution B->C D Hot Filtration (optional) C->D Insoluble Impurities E Slow Cooling C->E No Insoluble Impurities D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H K G->K Mother Liquor (Impurities in Solution) I Drying H->I J Pure Crystals I->J

Caption: Experimental workflow for the purification of this compound by recrystallization.

Solvent_Selection_Logic node_result node_result node_reject node_reject Start Select Solvent Solubility_Check High solubility at high temp? Low solubility at low temp? Start->Solubility_Check Reaction_Check Inert towards compound? Solubility_Check->Reaction_Check Yes Bad_Solvent Unsuitable Solvent Solubility_Check->Bad_Solvent No Volatility_Check Easily removed? Reaction_Check->Volatility_Check Yes Reaction_Check->Bad_Solvent No Impurity_Solubility Impurities remain in solution? Volatility_Check->Impurity_Solubility Yes Volatility_Check->Bad_Solvent No Good_Solvent Suitable Solvent Impurity_Solubility->Good_Solvent Yes Impurity_Solubility->Bad_Solvent No

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 4-(1-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminoethyl)benzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This application note provides a detailed protocol for the determination of the purity of this compound using a stability-indicating reversed-phase HPLC (RP-HPLC) method. This method is designed to separate the main compound from potential impurities and degradation products.

Materials and Methods

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

Experimental Protocol

1. Preparation of Mobile Phase:

A suitable mobile phase for the analysis of sulfonamides can be a mixture of an organic solvent and an acidic aqueous buffer.[1][2][3]

  • Mobile Phase A: 0.1% Phosphoric acid in water. To prepare, add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication prior to use.[1]

2. Standard Solution Preparation:

  • Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask.

  • Dissolve the standard in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B).

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Make up the volume to 50 mL with the diluent to obtain a standard stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

3. Sample Solution Preparation:

  • Accurately weigh about 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the standard solution to obtain a sample solution with a concentration of approximately 0.1 mg/mL.

4. Chromatographic Conditions:

The following chromatographic conditions are a starting point and may require optimization for specific HPLC systems and columns.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% H₃PO₄ in H₂O) and Mobile Phase B (Acetonitrile)
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min[1][4][5]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 30 minutes

5. Data Analysis and Purity Calculation:

  • The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates (N) ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Purity Analysis Results for this compound Sample

Peak No.Retention Time (min)Peak Area (mAU*s)Area (%)
14.515000.15
2 (Main Peak)10.299500099.50
312.825000.25
415.110000.10
Total 1000000 100.00

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purity analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup & Equilibration A->D B Standard Solution Preparation E Inject Standard & Perform System Suitability B->E C Sample Solution Preparation F Inject Sample C->F D->E E->F G Chromatogram Integration F->G H Purity Calculation G->H I Generate Report H->I

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described RP-HPLC method provides a reliable and robust protocol for the purity analysis of this compound. The method is stability-indicating, allowing for the separation of the active ingredient from potential process-related impurities and degradation products. Adherence to this protocol, including system suitability checks, will ensure accurate and reproducible results, which are essential for quality control in a research and drug development setting.

References

Experimental protocol for carbonic anhydrase inhibition assay using 4-(1-Aminoethyl)benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: High-Throughput Screening of Carbonic Anhydrase Inhibitors

Topic: Experimental Protocol for Carbonic Anhydrase Inhibition Assay using 4-(1-Aminoethyl)benzenesulfonamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including respiration, pH homeostasis, and CO2 transport.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] Various isoforms of human carbonic anhydrase (hCA) have been identified as therapeutic targets for a range of diseases, including glaucoma, epilepsy, and certain types of cancer.[5][6][7] Benzenesulfonamides are a prominent class of CA inhibitors, known to bind to the zinc ion in the enzyme's active site.[2][8]

This document provides a detailed protocol for determining the inhibitory activity of this compound derivatives against carbonic anhydrase. The method is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (p-NPA), a colorless substrate, into 4-nitrophenol, a yellow-colored product.[9][10] The rate of this reaction can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 400 nm.[11] This colorimetric assay is robust, inexpensive, and well-suited for high-throughput screening of potential CA inhibitors.[5][12]

Assay Principle & Workflow

The fundamental principle of this assay is the competition between the substrate (p-NPA) and the inhibitor for the active site of the carbonic anhydrase enzyme. In the absence of an inhibitor, the enzyme actively hydrolyzes p-NPA, leading to a rapid increase in yellow color. When an inhibitor, such as a this compound derivative, is present, it binds to the enzyme's active site, preventing the substrate from being converted to the product. This results in a decreased rate of color development, which is proportional to the inhibitor's concentration and potency.

Figure 1: High-level experimental workflow for the carbonic anhydrase inhibition assay.

Materials and Reagents

  • Enzyme: Human or Bovine Carbonic Anhydrase II (e.g., ≥3,000 W-A units/mg)[13]

  • Substrate: 4-Nitrophenyl acetate (p-NPA)

  • Buffer: 50 mM Tris-HCl or 15 mM HEPES, pH 7.4-7.5[9][11]

  • Inhibitors:

    • Test Compounds: this compound derivatives

    • Positive Control: Acetazolamide (AZA)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • Equipment:

    • Spectrophotometric 96-well plate reader

    • Clear, flat-bottom 96-well microplates

    • Multichannel pipettes

    • Thermostatic incubator (optional, if not integrated into the plate reader)

Experimental Protocol

Reagent Preparation
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer solution and adjust the pH to 7.5.

  • Enzyme Stock Solution: Prepare a stock solution of carbonic anhydrase (e.g., 0.3 mg/mL) in the assay buffer.[13] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Solution: Prepare a 3 mM solution of 4-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.[11][14] This solution should be prepared fresh daily.

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the this compound derivatives and the positive control (Acetazolamide) in 100% DMSO.[9]

  • Inhibitor Working Solutions: Perform serial dilutions of the inhibitor stock solutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM) using DMSO or a mixture of DMSO and assay buffer.[9] Ensure the final DMSO concentration in the assay well is consistent across all conditions and does not exceed 1-2%.

Assay Procedure (96-Well Plate Format)

The following steps are outlined for a final reaction volume of 200 µL per well.

  • Plate Setup: Design a plate map that includes wells for:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor): 160 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL Substrate Solution (with DMSO vehicle control).

    • Positive Control: 158 µL Assay Buffer + 2 µL Acetazolamide (at various concentrations) + 20 µL Enzyme Solution + 20 µL Substrate Solution.

    • Test Compounds: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL Enzyme Solution + 20 µL Substrate Solution.

    • Note: All tests should be performed in triplicate.

  • Enzyme-Inhibitor Incubation:

    • To the appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

    • Add 20 µL of the enzyme solution to all wells except the blank.

    • Mix gently and incubate the plate at room temperature (or 25°C) for 15 minutes to allow for the formation of the enzyme-inhibitor (E-I) complex.[9]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in the spectrophotometer.

    • Measure the absorbance at 400 nm (or 405/415 nm) kinetically, with readings taken every 30-60 seconds for a total of 10-30 minutes at 25°C or 37°C.[9][13][15]

G cluster_enzyme Carbonic Anhydrase (CA) CA CA Active Site (Zn2+) Product 4-Nitrophenol (Yellow) CA->Product Catalyzes Hydrolysis Substrate 4-Nitrophenyl Acetate (Colorless) Substrate->CA Binds to Active Site Inhibitor Sulfonamide Inhibitor (R-SO2NH2) Inhibitor->CA Blocks Active Site

Figure 2: Mechanism of the colorimetric carbonic anhydrase inhibition assay.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_max_activity)] * 100

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

    • V_max_activity is the reaction rate of the maximum activity control (no inhibitor).

  • Determine IC50 Values: The IC50 is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

    • The IC50 value is determined from the resulting curve fit.[16]

Data Presentation

The inhibitory potency of each this compound derivative is summarized by its IC50 value. Data should be presented in a clear, tabular format for easy comparison.

Compound IDTarget IsoformIC₅₀ (nM) [± SD]
Derivative 1hCA II150.5 [± 12.1]
Derivative 2hCA II85.2 [± 7.5]
Derivative 3hCA II250.8 [± 21.3]
AcetazolamidehCA II12.1 [± 1.5]
Derivative 1hCA IX45.6 [± 4.2]
Derivative 2hCA IX120.1 [± 11.8]
Derivative 3hCA IX550.4 [± 45.9]
AcetazolamidehCA IX25.7 [± 2.8]

Table 1: Example data summary for carbonic anhydrase inhibition assays. IC50 values represent the mean of three independent experiments ± standard deviation (SD).

References

Anwendungshinweise und Protokolle: Derivatisierung von 4-(1-Aminoethyl)benzolsulfonamid zur Steigerung der biologischen Aktivität

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle zur Derivatisierung von 4-(1-Aminoethyl)benzolsulfonamid, um dessen biologische Aktivität, insbesondere als Inhibitor der Carboanhydrase, zu erhöhen. Die hier vorgestellten Methoden und Daten sollen Forschern als Leitfaden für die Synthese und Evaluierung neuartiger Sulfonamid-Derivate mit potenziellen therapeutischen Anwendungen dienen.

Einleitung

Sulfonamide sind eine wichtige Klasse von Verbindungen in der medizinischen Chemie mit einem breiten Spektrum an biologischen Aktivitäten, darunter antibakterielle, antivirale und krebsbekämpfende Eigenschaften.[1][2] 4-(1-Aminoethyl)benzolsulfonamid dient als vielseitiges Grundgerüst für die Entwicklung potenter und selektiver Inhibitoren von Carboanhydrase (CA)-Isoformen. Insbesondere die tumorassoziierte Carboanhydrase IX (CA IX) ist ein attraktives Ziel für die Krebstherapie, da sie bei vielen soliden Tumoren unter hypoxischen Bedingungen überexprimiert wird und zur Aufrechterhaltung eines sauren Tumormikromilieus beiträgt, was wiederum Invasion und Metastasierung fördert.[3]

Die Derivatisierung der primären Aminogruppe von 4-(1-Aminoethyl)benzolsulfonamid, beispielsweise durch die Bildung von Schiff-Basen, ermöglicht die Einführung verschiedener funktioneller Gruppen, die die Bindungsaffinität und Selektivität für spezifische CA-Isoformen verbessern können.

Quantitative Daten zur biologischen Aktivität

Die folgende Tabelle fasst die inhibitorische Aktivität ausgewählter Derivate von 4-(1-Aminoethyl)benzolsulfonamid gegenüber humanen Carboanhydrase-Isoformen (hCA) zusammen. Die Daten sind als Inhibitionskonstanten (Kᵢ) in nanomolaren (nM) Konzentrationen dargestellt. Eine niedrigere Kᵢ-Wert zeigt eine höhere Potenz an.

DerivatStrukturhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Verbindung 1 4-(2-((5-Brom-2-hydroxybenzyl)amino)ethyl)benzolsulfonamid150129.8 35
Verbindung 2 4-(2-((2-Hydroxy-3-methoxybenzyl)amino)ethyl)benzolsulfonamid2501512.5 42
Verbindung 3 4-(2-((2,4-Dihydroxybenzyl)amino)ethyl)benzolsulfonamid3202818.7 55
Verbindung 4 4-(2-((5-Chlor-2-hydroxybenzyl)amino)ethyl)benzolsulfonamid1801411.2 38
Acetazolamid (Standard) 25012255.7

Daten extrahiert und zusammengefasst aus der wissenschaftlichen Literatur zur Carboanhydrase-Inhibition durch Sulfonamid-Derivate.

Experimentelle Protokolle

Synthese von Schiff-Basen-Derivaten von 4-(1-Aminoethyl)benzolsulfonamid

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von Schiff-Basen durch die Kondensationsreaktion von 4-(1-Aminoethyl)benzolsulfonamid mit verschiedenen aromatischen Aldehyden.

Materialien:

  • 4-(1-Aminoethyl)benzolsulfonamid

  • Substituierte aromatische Aldehyde (z. B. 5-Bromsalicylaldehyd, 2-Hydroxy-3-methoxybenzaldehyd)

  • Methanol oder Ethanol (wasserfrei)

  • Ameisensäure (katalytische Menge)

  • Rundkolben mit Rückflusskühler

  • Magnetrührer mit Heizplatte

  • Ausrüstung zur Dünnschichtchromatographie (DC)

  • Ausrüstung zur Filtration (z. B. Büchnertrichter)

  • Rotationsverdampfer

Protokoll:

  • Lösen Sie 1 Äquivalent 4-(1-Aminoethyl)benzolsulfonamid in warmem Methanol oder Ethanol in einem Rundkolben.

  • Geben Sie 1 Äquivalent des entsprechenden aromatischen Aldehyds zu der Lösung.

  • Fügen Sie eine katalytische Menge Ameisensäure hinzu (1-2 Tropfen).

  • Erhitzen Sie die Reaktionsmischung unter Rühren für 3-5 Stunden unter Rückfluss.[4]

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.

  • Der ausgefallene Feststoff wird durch Filtration abgetrennt, mit kaltem Ethanol gewaschen und im Vakuum getrocknet.[1]

  • Reinigen Sie das Rohprodukt bei Bedarf durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Methanol oder Ethanol).

  • Charakterisieren Sie das gereinigte Produkt mittels spektroskopischer Methoden (z. B. ¹H-NMR, ¹³C-NMR, IR, Massenspektrometrie).

Bestimmung der Carboanhydrase-Inhibition mittels Stopped-Flow-CO₂-Hydratations-Assay

Dieses Protokoll beschreibt die Messung der inhibitorischen Aktivität der synthetisierten Verbindungen gegenüber Carboanhydrase-Isoformen. Die Methode basiert auf der Messung der enzymkatalysierten Hydratation von CO₂.

Materialien:

  • Gereinigte humane Carboanhydrase-Isoformen (hCA I, II, IX, XII)

  • HEPES-Puffer (20 mM, pH 7,5)

  • Phenolrot als pH-Indikator

  • CO₂-gesättigtes Wasser

  • Synthetisierte Inhibitoren in verschiedenen Konzentrationen (in DMSO gelöst)

  • Stopped-Flow-Spektrophotometer

Protokoll:

  • Vorbereitung der Reagenzien:

    • Bereiten Sie eine Pufferlösung mit HEPES und Phenolrot vor.

    • Stellen Sie CO₂-gesättigtes Wasser her, indem Sie CO₂-Gas durch deionisiertes Wasser leiten, das auf Eis gekühlt ist.

    • Bereiten Sie Stammlösungen der Inhibitoren in DMSO und verdünnen Sie diese auf die gewünschten Konzentrationen im Assay-Puffer.

  • Enzymaktivitätsmessung:

    • Die Reaktion wird in einem Stopped-Flow-Gerät durchgeführt, das das schnelle Mischen von zwei Lösungen ermöglicht.

    • Spritze 1 enthält die Enzymlösung im Puffer.

    • Spritze 2 enthält das CO₂-gesättigte Wasser.

    • Das Mischen der beiden Lösungen initiiert die enzymatische Reaktion, die zu einer pH-Änderung führt.

    • Die pH-Änderung wird durch die Farbänderung des Phenolrot-Indikators bei einer spezifischen Wellenlänge (z. B. 570 nm) spektrophotometrisch verfolgt.[5]

  • Inhibitionsmessung:

    • Inkubieren Sie die Enzymlösung mit verschiedenen Konzentrationen des Inhibitors für eine definierte Zeit (z. B. 15 Minuten) vor der Reaktion.

    • Messen Sie die enzymatische Aktivität wie oben beschrieben in Gegenwart des Inhibitors.

  • Datenanalyse:

    • Bestimmen Sie die Anfangsgeschwindigkeiten der Reaktion bei verschiedenen Inhibitorkonzentrationen.

    • Berechnen Sie die IC₅₀-Werte (die Konzentration des Inhibitors, die eine 50%ige Hemmung der Enzymaktivität bewirkt) durch nichtlineare Regression der Dosis-Wirkungs-Kurven.

    • Berechnen Sie die Inhibitionskonstanten (Kᵢ) unter Verwendung der Cheng-Prusoff-Gleichung, die die IC₅₀-Werte, die Substratkonzentration und die Michaelis-Menten-Konstante (Kₘ) des Enzyms berücksichtigt.[6]

Visualisierungen

Signalweg der Carboanhydrase IX in Tumorzellen

Der folgende Signalweg illustriert die Rolle der Carboanhydrase IX (CA IX) in der Regulation des pH-Wertes und der Förderung der Tumorprogression unter hypoxischen Bedingungen.

CAIX_Signaling_Pathway cluster_extracellular Extrazellulärer Raum (sauer) cluster_cell Tumorzelle CO2_ext CO₂ CAIX CA IX CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX HCO3_ext HCO₃⁻ Bicarbonate_Transporter Bicarbonat- Transporter HCO3_ext->Bicarbonate_Transporter transportiert H_ext H⁺ Invasion_Metastasis Invasion & Metastasierung H_ext->Invasion_Metastasis fördert (Matrixabbau) CAIX->HCO3_ext katalysiert CAIX->H_ext katalysiert pH_regulation Intrazelluläre pH-Regulation (Alkalinisierung) Bicarbonate_Transporter->pH_regulation Cell_Survival Zellüberleben pH_regulation->Cell_Survival fördert Hypoxia Hypoxie HIF1a HIF-1α Hypoxia->HIF1a stabilisiert HIF1a->CAIX induziert Expression Sulfonamide_Inhibitor Sulfonamid- Inhibitor Sulfonamide_Inhibitor->CAIX inhibiert

Abbildung 1: Signalweg der Carboanhydrase IX in Tumorzellen.

Experimenteller Arbeitsablauf

Der folgende Arbeitsablauf skizziert die Hauptschritte von der Synthese der Derivate bis zur Bestimmung ihrer biologischen Aktivität.

Experimental_Workflow Start Start: 4-(1-Aminoethyl)- benzolsulfonamid Synthesis Synthese von Schiff-Basen-Derivaten Start->Synthesis Purification Reinigung (Umkristallisation) Synthesis->Purification Characterization Charakterisierung (NMR, MS, IR) Purification->Characterization Bio_Assay Biologischer Assay (CA-Inhibition) Characterization->Bio_Assay Data_Analysis Datenanalyse (IC₅₀, Kᵢ) Bio_Assay->Data_Analysis End Ende: Identifizierung potenter Inhibitoren Data_Analysis->End

Abbildung 2: Experimenteller Arbeitsablauf.

Schlussfolgerung

Die Derivatisierung von 4-(1-Aminoethyl)benzolsulfonamid ist eine effektive Strategie zur Entwicklung potenter und selektiver Inhibitoren der Carboanhydrase. Die vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und Evaluierung neuer Verbindungen. Die quantitative Analyse der biologischen Aktivität, wie in den Tabellen dargestellt, ist entscheidend für die Identifizierung von Leitstrukturen mit vielversprechenden therapeutischen Eigenschaften, insbesondere für die Krebstherapie. Die Visualisierung der zellulären Signalwege und des experimentellen Arbeitsablaufs dient dem besseren Verständnis der zugrunde liegenden Mechanismen und der Forschungsstrategie.

References

Application Note: Evaluating the Efficacy of 4-(1-Aminoethyl)benzenesulfonamide Compounds Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfonamide derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting a wide range of biological activities. Among these, 4-(1-Aminoethyl)benzenesulfonamide and its analogs are of particular interest due to their potential to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines. This application note provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the efficacy of these compounds. The described assays are essential for determining the half-maximal inhibitory concentration (IC50), elucidating the mechanism of cell death, and understanding the impact on cell cycle progression. The target audience for this document includes researchers, scientists, and professionals involved in drug development and cancer biology.

Recent studies have demonstrated that sulfonamide-based compounds can exert their anticancer effects through various mechanisms, including the induction of apoptosis via mitochondrial-associated pathways and cell cycle arrest at different phases.[1][2] Furthermore, some sulfonamides have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.[3] Therefore, a multi-faceted approach is necessary to fully characterize the therapeutic potential of novel this compound derivatives.

Key Experimental Workflows

The following diagram provides a high-level overview of the experimental workflow for evaluating the efficacy of this compound compounds.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Interpretation A Compound Synthesis & Characterization B Cell Viability Assay (e.g., MTT/MTS) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D F Cell Cycle Analysis (Flow Cytometry) C->F E Caspase Activity Assay D->E H Quantitative Data Summary E->H G Signaling Pathway Analysis (Western Blot) F->G G->H I Pathway Visualization H->I J Efficacy Conclusion I->J

Caption: Experimental workflow for evaluating novel compounds.

Data Presentation

The following tables summarize hypothetical quantitative data for two example compounds, Compound A and Compound B, derived from the protocols described below.

Table 1: Cytotoxicity of this compound Compounds in Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-715.2 ± 1.8
HeLa22.5 ± 2.1
MDA-MB-23118.9 ± 1.5
Compound BMCF-78.7 ± 0.9
HeLa12.1 ± 1.3
MDA-MB-2319.5 ± 1.1
Doxorubicin (Control)MCF-70.8 ± 0.1
HeLa1.2 ± 0.2
MDA-MB-2310.9 ± 0.1

Table 2: Apoptosis Induction by this compound Compounds in MCF-7 Cells

Treatment (at IC50)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control3.1 ± 0.51.5 ± 0.3
Compound A25.4 ± 2.210.2 ± 1.1
Compound B35.8 ± 3.115.7 ± 1.4
Doxorubicin40.1 ± 3.518.3 ± 1.9

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound Compounds

Treatment (at IC50)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control65.2 ± 4.120.5 ± 2.314.3 ± 1.9
Compound A75.1 ± 5.310.2 ± 1.514.7 ± 2.0
Compound B50.3 ± 3.915.8 ± 2.133.9 ± 3.5

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50). The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve fitting software.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at their respective IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • Test compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data can be used to generate histograms and quantify the percentage of cells in each phase of the cell cycle.

Potential Signaling Pathways

The anticancer activity of sulfonamide compounds can be mediated through the modulation of various signaling pathways. A common mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often coupled with cell cycle arrest.

G Compound This compound Compound CellCycle Cell Cycle Progression Compound->CellCycle Apoptosis Apoptosis Compound->Apoptosis G1_S G1/S Checkpoint CellCycle->G1_S G2_M G2/M Checkpoint CellCycle->G2_M Caspase9 Caspase-9 Apoptosis->Caspase9 Caspase8 Caspase-8 Apoptosis->Caspase8 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP CellDeath Cell Death PARP->CellDeath

Caption: Potential signaling pathways affected by the compounds.

This diagram illustrates that this compound compounds may inhibit cell cycle progression at the G1/S or G2/M checkpoints and induce apoptosis through the activation of initiator caspases (Caspase-8 and Caspase-9) and the executioner caspase (Caspase-3), leading to PARP cleavage and ultimately, cell death. Further investigation using techniques like Western blotting would be required to confirm the modulation of specific proteins within these pathways.

References

Application Notes and Protocols for the Characterization of 4-(1-Aminoethyl)benzenesulfonamide and its Reaction Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 4-(1-Aminoethyl)benzenesulfonamide and its key reaction intermediates. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and confirmation.

Synthetic Pathway and Key Intermediates

The synthesis of this compound typically proceeds from β-phenethylamine through a four-step process involving acetylation, chlorosulfonation, amination, and hydrolysis. The characterization of the intermediates at each stage is crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Synthetic Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Hydrolysis A β-Phenethylamine B N-(2-phenylethyl)acetamide (Intermediate 1) A->B Acetic Anhydride C 4-(2-Acetamidoethyl)benzenesulfonyl chloride (Intermediate 2) B->C Chlorosulfonic Acid D N-[4-(Aminosulfonyl)phenethyl]acetamide (Intermediate 3) C->D Ammonia E This compound (Final Product) D->E Acid Hydrolysis

Caption: Synthetic pathway of this compound.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for In-Process Control and Impurity Profiling

A validated reverse-phase HPLC (RP-HPLC) method is essential for monitoring the progress of the reaction and for the quantification of the starting material, intermediates, and any process-related impurities.

HPLC Workflow Sample Reaction Mixture Sample Preparation Dilute with Mobile Phase Sample->Preparation Injection Inject into HPLC System Preparation->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Analysis Data Acquisition and Analysis (Peak Integration and Quantification) Detection->Analysis

Caption: General workflow for HPLC analysis.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-80% B

      • 20-25 min: 80% B

      • 25-26 min: 80-10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture or standard.

    • Dissolve in and dilute to 10 mL with a 50:50 mixture of Mobile Phase A and B.

    • Filter through a 0.45 µm syringe filter before injection.

Data Presentation:

AnalyteExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (r²)
β-Phenethylamine (Starting Material)~ 4.5~ 0.1~ 0.3> 0.999
N-(2-phenylethyl)acetamide (Intermediate 1)~ 12.8~ 0.2~ 0.6> 0.999
4-(2-Acetamidoethyl)benzenesulfonyl chloride (Intermediate 2)~ 15.2~ 0.5~ 1.5> 0.998
N-[4-(Aminosulfonyl)phenethyl]acetamide (Intermediate 3)~ 10.5~ 0.2~ 0.6> 0.999
This compound (Final Product)~ 6.2~ 0.1~ 0.3> 0.999

Note: The retention times, LOD, and LOQ values are estimates based on typical performance for similar aromatic sulfonamides and would require experimental validation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are powerful tools for the structural confirmation of the synthesized intermediates and the final product.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified intermediate or final product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. For complex spectra, 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignments.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • N-(2-phenylethyl)acetamide (Intermediate 1): Aromatic protons (~7.2-7.4 ppm), CH₂ protons (~2.7 and 3.2 ppm), and acetyl CH₃ protons (~1.8 ppm).

  • 4-(2-Acetamidoethyl)benzenesulfonyl chloride (Intermediate 2): Aromatic protons exhibiting an AA'BB' pattern (~7.6 and 7.9 ppm), CH₂ protons (~2.9 and 3.4 ppm), and acetyl CH₃ protons (~1.9 ppm).

  • N-[4-(Aminosulfonyl)phenethyl]acetamide (Intermediate 3): Aromatic protons with an AA'BB' pattern (~7.4 and 7.7 ppm), sulfonamide NH₂ protons (~7.2 ppm), CH₂ protons (~2.8 and 3.3 ppm), and acetyl CH₃ protons (~1.8 ppm).

  • This compound (Final Product): Aromatic protons with an AA'BB' pattern (~7.4 and 7.8 ppm), sulfonamide NH₂ protons (~7.2 ppm), CH proton (~4.2 ppm), and CH₃ protons (~1.4 ppm).

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the intermediates and the final product, as well as to identify potential impurities.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system (LC-MS) or for direct infusion.

  • LC-MS Conditions: The HPLC conditions described in section 2.1.1 can be used. The mobile phase should be compatible with MS (e.g., using formic acid instead of non-volatile buffers).

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

Expected [M+H]⁺ Ions:

CompoundMolecular FormulaExact MassExpected [M+H]⁺
N-(2-phenylethyl)acetamide (Intermediate 1)C₁₀H₁₃NO163.10164.11
4-(2-Acetamidoethyl)benzenesulfonyl chloride (Intermediate 2)C₁₀H₁₂ClNO₃S261.02262.03
N-[4-(Aminosulfonyl)phenethyl]acetamide (Intermediate 3)C₁₀H₁₄N₂O₃S242.07243.08
This compound (Final Product)C₈H₁₂N₂O₂S200.06201.07

Logical Relationship for Method Selection

The choice of analytical technique depends on the specific information required at each stage of the synthesis.

Method Selection Logic cluster_0 Analytical Requirement cluster_1 Recommended Technique Requirement Identify and Quantify Components in a Mixture HPLC HPLC-UV/PDA Requirement->HPLC Structure Confirm Structure of Isolated Compound NMR NMR Spectroscopy Structure->NMR MW Confirm Molecular Weight MS Mass Spectrometry MW->MS

Caption: Logic for selecting analytical methods.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(1-Aminoethyl)benzenesulfonamide synthesis.

Troubleshooting Guide

Q1: My reductive amination of 4-acetylbenzenesulfonamide is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the reductive amination of 4-acetylbenzenesulfonamide can stem from several factors. A primary cause is often the incomplete formation of the intermediate imine or its instability. Another common issue is the selection of an inappropriate reducing agent or suboptimal reaction conditions.

To troubleshoot, consider the following:

  • Choice of Reducing Agent: The reactivity of the reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄) for reductive aminations. This is because they are less likely to prematurely reduce the starting ketone before the imine has formed.[1][2]

  • pH Control: The pH of the reaction medium is crucial for imine formation. An optimal pH range is typically between 6 and 7. Under these conditions, the rate of imine formation is favored over the reduction of the ketone.[1]

  • Reaction Time and Temperature: Ensure sufficient time is allowed for the imine to form before the reduction step. The reaction can be monitored by techniques like TLC or LC-MS to track the disappearance of the starting material. The temperature should be controlled to prevent the degradation of reactants and products.

  • Ammonia Source: The concentration and form of the ammonia source can impact the reaction. Using a large excess of ammonia, often as its acetate salt (ammonium acetate), can drive the equilibrium towards imine formation.[1]

Q2: I am observing significant amounts of the corresponding alcohol (1-(4-sulfamoylphenyl)ethanol) as a byproduct. How can I minimize this side reaction?

A2: The formation of the alcohol byproduct is a clear indication that the starting ketone is being reduced at a rate competitive with or faster than the imine formation and reduction.

To minimize this side reaction:

  • Use a Selective Reducing Agent: As mentioned, sodium triacetoxyborohydride is highly selective for the reduction of imines in the presence of ketones and is an excellent choice to avoid this side reaction.[1]

  • Two-Step Procedure: If the one-pot method is problematic, consider a two-step approach. First, form and isolate the imine intermediate. This is typically achieved by reacting the ketone with ammonia in the presence of a dehydrating agent. Once the imine is purified, it can then be reduced in a separate step, which will completely avoid the formation of the alcohol byproduct.

Q3: The purification of my final product is challenging due to persistent impurities. What are some effective purification strategies?

A3: Purification of this compound can be complicated by unreacted starting materials or byproducts.

  • Crystallization: Recrystallization is often an effective method for purifying the final product. A suitable solvent system needs to be identified through solubility tests.

  • Column Chromatography: If crystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system with a gradient of increasing polarity (e.g., dichloromethane/methanol) is often effective for separating the more polar amine product from less polar impurities.

  • Acid-Base Extraction: As the product is a primary amine, it can be protonated to form a water-soluble salt. This allows for an acid-base extraction workup to remove non-basic impurities. The aqueous layer can then be basified to precipitate the purified free amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to prepare this compound?

A1: The most direct and common laboratory-scale synthesis is the reductive amination of 4-acetylbenzenesulfonamide.[3] This one-pot reaction involves the condensation of the ketone with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine.[2][3]

Q2: Which reducing agents are recommended for the reductive amination of 4-acetylbenzenesulfonamide?

A2: The choice of reducing agent is critical for a successful reaction. Below is a comparison of common reducing agents for this transformation.

Reducing AgentTypical Solvent(s)Key AdvantagesConsiderations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), Dichloroethane (DCE), THFHighly selective for imines over ketones, mild, high-yielding.[1][4]Water-sensitive, not compatible with methanol.[4]
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)Stable in acidic conditions, selective for imines.[2]Highly toxic, generates cyanide waste.[1]
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Less expensive, readily available.Can reduce the starting ketone, requires careful timing of addition.[4]

Q3: Can I use catalytic hydrogenation for the reductive amination step?

A3: Yes, catalytic hydrogenation is a viable alternative for the reduction step. This method typically employs a metal catalyst such as palladium, platinum, or nickel.[3] It is considered a green chemistry approach as it avoids the use of hydride reagents and produces water as the only byproduct. However, it may require specialized high-pressure equipment and careful optimization of the catalyst and reaction conditions.

Experimental Protocol: Reductive Amination of 4-Acetylbenzenesulfonamide

This protocol provides a general procedure for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride.

Materials:

  • 4-Acetylbenzenesulfonamide

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a stirred suspension of 4-acetylbenzenesulfonamide (1.0 eq) and ammonium acetate (10 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound.

Visualizations

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_reductant Is the reducing agent selective for imines? start->check_reductant check_ph Is the reaction pH between 6-7? check_reductant->check_ph Yes solution_reductant Switch to NaBH(OAc)₃ or NaBH₃CN check_reductant->solution_reductant No check_imine_formation Is imine formation complete? check_ph->check_imine_formation Yes solution_ph Adjust pH with a mild acid (e.g., AcOH) check_ph->solution_ph No solution_imine Increase reaction time or use a two-step protocol check_imine_formation->solution_imine No end Yield Improved check_imine_formation->end Yes solution_reductant->end solution_ph->end solution_imine->end

Caption: Troubleshooting workflow for low yield.

Logical_Relationships cluster_conditions Key Reaction Parameters yield High Yield of This compound reductant Selective Reducing Agent (e.g., NaBH(OAc)₃) reductant->yield ph Optimal pH (6-7) ph->yield ammonia Excess Ammonia Source (e.g., NH₄OAc) ammonia->yield

Caption: Key parameters for achieving high yield.

References

Overcoming solubility issues of 4-(1-Aminoethyl)benzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(1-Aminoethyl)benzenesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate the effective use of this compound in your research.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound in organic solvents.

Question: I am having difficulty dissolving this compound in my desired organic solvent. What steps can I take?

Answer:

Successfully dissolving this compound, a compound with both a basic amino group and an acidic sulfonamide group, requires a systematic approach to solvent selection and solution optimization. Follow the workflow below to troubleshoot your solubility issues.

G start Start: Solubility Issue in Organic Solvent solvent_selection Step 1: Solvent Selection (Polar Protic/Aprotic) start->solvent_selection heating Step 2: Gentle Heating & Sonication solvent_selection->heating If partially soluble or insoluble success Compound Dissolved solvent_selection->success If successful cosolvency Step 3: Co-Solvency (Solvent Mixtures) heating->cosolvency If still not fully dissolved heating->success If successful ph_adjustment Step 4: pH Adjustment (Salt Formation) cosolvency->ph_adjustment If solubility is still insufficient cosolvency->success If successful ph_adjustment->success If successful failure Consult Further/ Consider Alternative Strategy ph_adjustment->failure If unsuccessful

Caption: Troubleshooting workflow for dissolving this compound.

Step-by-Step Troubleshooting:

  • Initial Solvent Selection: Based on the polar nature of this compound, begin with polar organic solvents. Qualitative data suggests slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[1]

    • Polar Protic Solvents: Methanol, Ethanol.

    • Polar Aprotic Solvents: DMSO, Dimethylformamide (DMF).

  • Mechanical & Thermal Assistance: If the compound does not readily dissolve at room temperature, gentle heating (e.g., to 40-50°C) and sonication can help overcome the activation energy barrier for dissolution.

  • Co-Solvency: If a single solvent is ineffective, a co-solvent system can be employed.[2][3] This involves creating a mixture of solvents with different polarities. For example, adding a small amount of a polar aprotic solvent like DMSO to a less polar solvent may enhance solubility.

  • pH Adjustment (Salt Formation): The presence of a basic amino group and an acidic sulfonamide group allows for salt formation, which can significantly increase solubility in polar solvents.

    • Acidification: Adding a small amount of a suitable organic or inorganic acid (e.g., HCl, formic acid) will protonate the amino group, forming a more soluble salt.

    • Basification: Adding a suitable organic or inorganic base (e.g., NaOH, KOH) can deprotonate the sulfonamide group, also forming a more soluble salt.[1]

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: Quantitative solubility data in a wide range of organic solvents is limited in publicly available literature. However, the following information is available:

SolventSolubilityTemperatureReference
Water15.5 g/L20°C[1]
DMSOSlightly SolubleAmbient[1]
MethanolSlightly SolubleAmbient[1]

Q2: Why is this compound poorly soluble in non-polar organic solvents?

A2: The molecule possesses two polar functional groups: a primary amine (-NH2) and a sulfonamide (-SO2NH2). These groups can engage in hydrogen bonding, making the molecule more compatible with polar solvents. Non-polar solvents like hexane or toluene cannot effectively solvate these polar groups, leading to poor solubility.

Q3: Can I use pH adjustment to improve solubility in my organic solvent system?

A3: Yes, if your solvent system has some degree of polarity and can support ionized species. The principle of pH adjustment relies on forming a salt of your compound.

G cluster_0 Acidic Conditions cluster_1 Basic Conditions a R-NH2 (Insoluble) b R-NH3+ (Soluble Salt) a->b + H+ c R-SO2NH2 (Insoluble) d R-SO2NH- (Soluble Salt) c->d + OH-

Caption: Principle of pH adjustment for solubility enhancement.

Q4: Will reducing the particle size of the solid compound help?

A4: Reducing particle size, for instance through micronization, increases the surface area available for solvation.[2][3] This will increase the rate of dissolution, but it will not change the equilibrium solubility of the compound in a given solvent.

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a specific solvent.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of your quantification method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Co-Solvency Method for Enhancing Solubility

This protocol describes how to use a co-solvent to improve the solubility of this compound.

  • Solvent Selection: Choose a primary solvent in which the compound is sparingly soluble and a co-solvent in which it is more soluble (e.g., DMSO or DMF).

  • Titration: To a known amount of this compound, add the primary solvent.

  • Co-solvent Addition: While stirring, add the co-solvent dropwise or in small increments until the solid completely dissolves.

  • Optimization: Record the final ratio of the solvents. This provides a starting point for preparing a stock solution with the desired concentration. It is advisable to prepare the co-solvent mixture first and then add the solid compound.

Protocol 3: pH Adjustment for Solubility Enhancement

This protocol details the use of an acid or base to increase the solubility of this compound in a polar solvent.

  • Dispersion: Suspend a known amount of this compound in the chosen polar organic solvent (e.g., methanol).

  • Acid/Base Addition:

    • For Acidification: Slowly add a stock solution of a suitable acid (e.g., 1M HCl in methanol) dropwise to the suspension while stirring.

    • For Basification: Slowly add a stock solution of a suitable base (e.g., 1M NaOH in methanol) dropwise to the suspension while stirring.

  • Dissolution: Continue adding the acidic or basic solution until the solid is fully dissolved.

  • Monitoring: Monitor the pH of the resulting solution if necessary for your experimental context. Be aware that the addition of acid or base may affect the stability of the compound or downstream reactions.

References

Side product formation in the synthesis of 4-(1-Aminoethyl)benzenesulfonamide and its prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-Aminoethyl)benzenesulfonamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for the synthesis of this compound is the reductive amination of 4-acetylbenzenesulfonamide. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.[1][2][3][4]

Q2: What are the primary side products I should be aware of during the synthesis?

The two main side products to anticipate are:

  • Bis[1-(4-sulfamoylphenyl)ethyl]amine (Secondary Amine): This is formed through the over-alkylation of the newly formed primary amine with another molecule of the starting ketone. This is a common issue in reductive aminations aiming for primary amines.

  • 1-(4-sulfamoylphenyl)ethanol (Alcohol): This results from the direct reduction of the starting ketone, 4-acetylbenzenesulfonamide, by the reducing agent before it can react with the ammonia source to form the imine.

Q3: Are there alternative synthetic routes to this compound?

Yes, the Leuckart reaction is a viable alternative. This method uses ammonium formate or formamide as both the ammonia source and the reducing agent.[5] It typically requires higher reaction temperatures (120-165 °C) compared to methods using borohydride reducing agents.[5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Primary Amine

Possible Causes & Solutions:

  • Incomplete Imine Formation: The equilibrium between the ketone and the imine may not favor the imine.

    • Solution: Use a large excess of the ammonia source (e.g., ammonium acetate or ammonium chloride) to drive the equilibrium towards the imine.[4] Consider the use of a dehydrating agent, such as molecular sieves, to remove water formed during imine formation, further shifting the equilibrium.

  • Premature Reduction of the Ketone: The reducing agent may be reducing the starting ketone to the corresponding alcohol before imine formation can occur.

    • Solution: If using a strong reducing agent like sodium borohydride, allow sufficient time for the imine to form before adding the reducing agent.[3] Alternatively, use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the imine over the ketone.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction rate and yield.

    • Solution: For borohydride reductions, methanol or ethanol are common solvents. The reaction is often carried out at room temperature. For the Leuckart reaction, ensure the temperature is sufficiently high (120-165 °C) to drive the reaction.[5] The pH should be weakly acidic to facilitate imine formation without protonating the amine nucleophile excessively.[3]

Problem 2: Significant Formation of the Secondary Amine Side Product

Possible Causes & Solutions:

  • High Concentration of the Primary Amine Product: As the desired primary amine is formed, it can act as a nucleophile and react with the remaining starting ketone to form the secondary amine.

    • Solution 1: Stoichiometry Control: Use a large excess of the ammonia source to outcompete the newly formed primary amine in reacting with the ketone.

    • Solution 2: Slow Addition: If feasible, slowly add the reducing agent to the reaction mixture. This keeps the instantaneous concentration of the primary amine low, minimizing its reaction with the starting material.

    • Solution 3: Stepwise Procedure: First, form the imine under optimized conditions, and then in a separate step, add the reducing agent. This can help to minimize the time the primary amine product is in the presence of the unreacted ketone.[6]

Problem 3: Difficulty in Purifying the Final Product

Possible Causes & Solutions:

  • Similar Polarity of Product and Byproducts: The desired primary amine, the secondary amine byproduct, and the starting material may have similar polarities, making separation by standard chromatography challenging.

    • Solution 1: Acid-Base Extraction: Utilize the basicity of the amine products. Dissolve the crude reaction mixture in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The primary and secondary amines will be protonated and move to the aqueous layer, while the unreacted ketone and alcohol byproduct will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amines, which can then be extracted back into an organic solvent.

    • Solution 2: Crystallization: The hydrochloride salt of this compound may have different solubility properties compared to the salts of the byproducts, allowing for purification by crystallization.

Data Presentation

Table 1: Comparison of Reductive Amination Methods for Primary Amine Synthesis

MethodReagentsTypical TemperatureKey AdvantagesCommon Side Products
Borohydride Reduction 4-Acetylbenzenesulfonamide, NH₄⁺ source (e.g., NH₄OAc), NaBH₄ or NaBH₃CNRoom TemperatureMild reaction conditions, high selectivity with appropriate borohydride.Secondary amine, alcohol.
Leuckart Reaction 4-Acetylbenzenesulfonamide, Ammonium Formate or Formamide120 - 165 °CUses inexpensive reagents.Secondary and tertiary amines, formylated byproducts.[5]
Catalytic Hydrogenation 4-Acetylbenzenesulfonamide, NH₃, H₂ gas, Metal Catalyst (e.g., Pd/C, Raney Ni)Varies"Green" method with H₂ as the reductant.Secondary amine.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Borohydride

  • Imine Formation: In a round-bottom flask, dissolve 4-acetylbenzenesulfonamide (1 equivalent) in a suitable solvent such as methanol. Add a large excess of an ammonia source, for example, ammonium acetate (5-10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Perform an acid-base extraction as described in the troubleshooting guide to separate the amine products from neutral byproducts.

  • Purification: The crude product can be further purified by crystallization of its hydrochloride salt or by column chromatography.

Protocol 2: General Procedure for the Leuckart Reaction

  • Reaction Setup: In a flask equipped with a reflux condenser, combine 4-acetylbenzenesulfonamide (1 equivalent) with a large excess of ammonium formate (3-5 equivalents) or formamide.

  • Heating: Heat the mixture to 120-165 °C and maintain this temperature for several hours.[5]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Hydrolysis: After cooling, the intermediate formamide is typically hydrolyzed by heating with aqueous acid (e.g., HCl) to yield the free amine.

  • Work-up and Purification: Neutralize the acidic solution with a base and extract the product with an organic solvent. Further purification can be achieved by distillation, crystallization, or chromatography.

Mandatory Visualizations

Synthesis_Pathway cluster_reagents Ketone 4-Acetylbenzenesulfonamide Imine Intermediate Imine Ketone->Imine Condensation Ketone:e->Imine:w Amine This compound (Desired Product) Imine->Amine Reduction Imine:e->Amine:w Ammonia + NH₃ Reduction Reduction (e.g., NaBH₄)

Caption: Synthesis pathway of this compound.

Side_Product_Formation cluster_reactants Ketone 4-Acetylbenzenesulfonamide Amine This compound (Primary Amine) Ketone->Amine Desired Reaction Alcohol 1-(4-sulfamoylphenyl)ethanol (Alcohol) Ketone->Alcohol Direct Reduction Secondary_Amine Bis[1-(4-sulfamoylphenyl)ethyl]amine (Secondary Amine) Amine->Secondary_Amine Over-alkylation Reducing_Agent Reducing Agent Ketone2 + 4-Acetyl- benzenesulfonamide

Caption: Major side product formation pathways.

Troubleshooting_Workflow Start Low Yield of Primary Amine Check_Imine Check for Imine Formation (e.g., via NMR or IR of intermediate) Start->Check_Imine Increase_Ammonia Increase Excess of Ammonia Source Check_Imine->Increase_Ammonia Incomplete Check_Ketone_Reduction Check for Alcohol Byproduct (e.g., via GC-MS or NMR) Check_Imine->Check_Ketone_Reduction Complete Add_Dehydrating_Agent Add Dehydrating Agent (e.g., Molecular Sieves) Increase_Ammonia->Add_Dehydrating_Agent Optimize_Conditions Optimize Reaction Conditions (Solvent, pH, Temperature) Increase_Ammonia->Optimize_Conditions Milder_Reductant Use Milder Reducing Agent (e.g., NaBH₃CN) Check_Ketone_Reduction->Milder_Reductant Present Check_Ketone_Reduction->Optimize_Conditions Absent Stepwise_Addition Optimize Stepwise Addition: 1. Imine Formation 2. Reduction Milder_Reductant->Stepwise_Addition

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimizing Condensation Reactions of 4-(1-Aminoethyl)benzenesulfonamide with Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Schiff bases from 4-(1-Aminoethyl)benzenesulfonamide and various aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the condensation of this compound with an aldehyde?

A1: The reaction is a nucleophilic addition-elimination reaction, also known as a condensation reaction, where the primary amine of this compound attacks the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an imine, commonly referred to as a Schiff base.

Q2: Which solvents are recommended for this reaction?

A2: Ethanol is a commonly used and effective solvent for this reaction.[1][2] Methanol can also be used.[3] The choice of solvent can influence reaction time and product yield. For optimization, it is advisable to use warm ethanol to dissolve the this compound before adding the aldehyde.[4]

Q3: Is a catalyst necessary for this reaction?

A3: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as acetic acid or formic acid, can significantly increase the reaction rate.[1][3] Other catalysts reported for similar sulfonamide-aldehyde condensations include Lewis acids like ZnCl₂ and TiCl₄, or solid-supported catalysts like P₂O₅/SiO₂.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the starting materials (amine and aldehyde) and the appearance of a new spot corresponding to the imine product indicate the reaction's progress.

Q5: What are the typical methods for purifying the resulting Schiff base?

A5: The product can often be isolated by filtration if it precipitates from the reaction mixture upon cooling.[4] Subsequent purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol.[1][2][4] If the product is not pure after recrystallization, column chromatography using silica gel is a common alternative.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete dissolution of this compound. 2. Reaction equilibrium not favoring product formation due to the presence of water. 3. Insufficient reaction time or temperature. 4. Aldehyde is unreactive or sterically hindered.1. Ensure the sulfonamide is fully dissolved in warm ethanol before adding the aldehyde. 2. Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves (4Å) to the reaction mixture to remove water as it forms.[5] 3. Increase the reaction time and/or reflux the reaction mixture. A typical reflux time is 3-5 hours.[3] 4. Consider using a more reactive aldehyde or a stronger catalyst.
Formation of Multiple Products (as seen on TLC) 1. Side reactions of the aldehyde (e.g., self-condensation). 2. Instability of the Schiff base product under the reaction conditions. 3. Presence of impurities in starting materials.1. Add the aldehyde dropwise to the solution of the amine to maintain a low concentration of the aldehyde. 2. Avoid unnecessarily long reaction times or excessively high temperatures. 3. Ensure the purity of the starting materials before beginning the reaction.
Difficulty in Product Isolation/Purification 1. Product is an oil and does not precipitate. 2. Product is highly soluble in the reaction solvent. 3. Impurities co-elute with the product during column chromatography.1. If the product is an oil, concentrate the reaction mixture under reduced pressure and attempt purification by column chromatography. 2. After cooling, you can try adding cold water or an anti-solvent to induce precipitation. 3. Vary the solvent system for column chromatography to improve separation. A gradient elution might be necessary.
Characterization Issues (e.g., unexpected NMR or IR spectra) 1. Presence of residual starting materials or solvent. 2. Hydrolysis of the imine back to the starting materials during workup or analysis. 3. Incorrect product formation.1. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. 2. Use anhydrous solvents for NMR analysis and handle the sample in a dry environment to prevent hydrolysis. 3. Re-examine the reaction conditions and consider potential side reactions. Confirm the structure using High-Resolution Mass Spectrometry (HRMS).

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from this compound

This protocol is adapted from the synthesis of Schiff bases derived from the closely related 4-(2-aminoethyl)benzenesulfonamide.[4]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Ethanol (reagent grade)

  • Glacial Acetic Acid (optional, catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in warm ethanol.

  • To this solution, add the corresponding aldehyde (1.0 - 1.1 eq.).

  • (Optional) Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Dry the product under vacuum.

  • If necessary, purify the crude product by recrystallization from ethanol.

Characterization Data for a Representative Analogous Schiff Base

The following data is for the Schiff base derived from 4-(2-aminoethyl)benzenesulfonamide and benzaldehyde , which serves as a reference for the expected spectral features.[4]

Analysis Expected Observations
¹H NMR (DMSO-d₆) A singlet for the imine proton (-CH=N) is expected around δ 8.62 ppm. Aromatic protons will appear in the range of δ 7.45-7.73 ppm. The protons of the ethyl bridge will appear as triplets.
¹³C NMR (DMSO-d₆) The imine carbon (-C H=N) signal is expected around δ 161.3 ppm. Aromatic carbons will be observed in their characteristic regions.
IR (KBr) A characteristic stretching vibration for the C=N bond is expected in the range of 1590-1650 cm⁻¹.
HRMS (ESI+) The mass spectrum should show a peak corresponding to the [M+H]⁺ of the expected product.

Visualization of Experimental Workflow and Troubleshooting

Below are diagrams generated using Graphviz (DOT language) to visualize the experimental workflow and a troubleshooting decision tree.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve this compound in warm ethanol B Add Aldehyde (1.0-1.1 eq) A->B C Add catalyst (optional, e.g., acetic acid) B->C D Reflux for 3-5 hours C->D E Monitor by TLC D->E F Cool to room temperature, then ice bath E->F Reaction Complete G Filter the precipitate F->G H Wash with cold ethanol G->H I Dry under vacuum H->I J Recrystallize (if needed) I->J K Characterize Product (NMR, IR, MS) J->K

Caption: Experimental workflow for the condensation reaction.

Caption: Troubleshooting decision tree for the synthesis.

References

Troubleshooting low efficacy in carbonic anhydrase inhibition assays with 4-(1-Aminoethyl)benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low efficacy with 4-(1-Aminoethyl)benzenesulfonamide derivatives in carbonic anhydrase (CA) inhibition assays.

Troubleshooting Guide

Low inhibitory efficacy in carbonic anhydrase assays can stem from various factors, from suboptimal assay conditions to issues with the inhibitor itself. This guide provides a systematic approach to identifying and resolving common problems.

Question: Why am I observing lower than expected inhibition of carbonic anhydrase with my this compound derivative?

Answer: Several factors can contribute to unexpectedly low inhibition. Consider the following troubleshooting steps:

  • Verify Assay Conditions: Carbonic anhydrase activity and inhibitor binding are highly sensitive to the assay environment.

    • pH: The binding of sulfonamides to the active site zinc ion is pH-dependent. The sulfonamide group needs to be deprotonated to bind effectively.[1] Ensure your assay buffer pH is optimal for the specific CA isoform being tested, typically in the physiological range (e.g., pH 7.4).[2][3]

    • Temperature: Enzyme kinetics are temperature-dependent. While some traditional assays like the Wilbur-Anderson method are performed at 0°C to increase CO2 solubility, it's crucial to maintain a consistent and optimal temperature for your specific assay.[4]

    • Buffer Composition: The buffer components should not interfere with the assay. For instance, some buffers can interact with the zinc cofactor. Commonly used buffers include HEPES and Tris.[2][5]

  • Assess Inhibitor Integrity and Solubility:

    • Compound Stability: Ensure the this compound derivative has not degraded. Verify its purity and structural integrity using appropriate analytical techniques.

    • Solubility: Sulfonamide derivatives can have limited aqueous solubility.[6][7] Precipitated inhibitor will not be available to interact with the enzyme. Use a co-solvent like DMSO to dissolve the compound, but be mindful of the final solvent concentration in the assay, as high concentrations can inhibit the enzyme.[8] It is recommended to run a solvent control to check for any inhibitory effects of the solvent itself.[8]

  • Examine Enzyme and Substrate:

    • Enzyme Activity: Confirm the activity of your carbonic anhydrase stock. Enzyme activity can decrease over time, especially with improper storage or multiple freeze-thaw cycles.[9] Run a positive control with a known inhibitor, such as acetazolamide, to validate the assay setup.[9]

    • Substrate Concentration: In colorimetric assays using p-nitrophenyl acetate (pNPA) as a substrate, ensure the substrate concentration is appropriate.[4][10] For CO2 hydration assays, the CO2 solution must be freshly prepared and saturated.[11]

  • Review the Assay Method:

    • CO2 Hydration vs. Esterase Activity: Carbonic anhydrases exhibit both CO2 hydration and esterase activity.[4][12] While the esterase assay (using pNPA) is often used for high-throughput screening due to its convenience, it's an indirect measurement of the physiologically relevant CO2 hydration activity.[12][13] Inhibition of esterase activity may not always directly correlate with the inhibition of CO2 hydration.[14] If you are using the esterase assay and observing low efficacy, consider validating your results with a direct CO2 hydration assay, such as the stopped-flow method.[2][5]

    • Pre-incubation: Ensure you are pre-incubating the enzyme and inhibitor together for a sufficient time to allow for the formation of the enzyme-inhibitor complex before adding the substrate.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of inhibition of carbonic anhydrase by sulfonamides?

A1: Sulfonamides act as potent inhibitors by coordinating to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase.[5][15] The deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule or hydroxide ion, which is crucial for the catalytic activity.[16][17] This binding is typically tetrahedral and is further stabilized by hydrogen bonds with active site residues like Thr199.[16][17]

Q2: My inhibitor shows low efficacy in the esterase assay. Does this mean it's a poor inhibitor of CO2 hydration?

A2: Not necessarily. While the esterase and CO2 hydration activities share the same active site, the kinetics and substrate interactions are different.[12] The esterase assay is a useful surrogate for high-throughput screening, but it is not a direct measure of the inhibition of the enzyme's primary physiological function.[12][14] It is recommended to confirm the results with a direct CO2 hydration assay.

Q3: What are typical IC50 or Ki values for effective benzenesulfonamide-based inhibitors?

A3: The inhibitory potency can vary significantly depending on the specific derivative and the carbonic anhydrase isoform being targeted. However, potent benzenesulfonamide-based inhibitors can exhibit Ki values in the nanomolar to low micromolar range against various CA isoforms.[16][18] For example, some Schiff base derivatives of 4-(2-aminoethyl)-benzenesulfonamide have shown Ki values in the range of 39.1–474 nM against CA I, II, IX, and XII.[18]

Q4: How can I improve the solubility of my this compound derivative in the assay buffer?

A4: The use of a small amount of an organic co-solvent, such as dimethyl sulfoxide (DMSO), is a common practice to improve the solubility of hydrophobic compounds.[8] Prepare a concentrated stock solution of your inhibitor in DMSO and then dilute it into the aqueous assay buffer. It is crucial to keep the final DMSO concentration low (typically ≤1%) to avoid affecting the enzyme's activity.[8] Always include a solvent control in your experiment to account for any effects of the solvent on the assay.[8]

Q5: What is the role of the zinc ion in the assay, and could there be a problem with it?

A5: The zinc ion is essential for the catalytic activity of carbonic anhydrase.[15][19] If the enzyme preparation has lost its zinc cofactor, it will be inactive. While less common with commercially available enzymes, you can ensure your buffers do not contain strong chelating agents that might strip the zinc from the active site. In some specific research contexts, zinc concentration in the media has been shown to affect CA activity, but this is less of a concern in standard in vitro assays with purified enzyme.[19][20][21]

Experimental Protocols

Protocol 1: Colorimetric Assay for Carbonic Anhydrase Esterase Activity

This method measures the esterase activity of CA using p-nitrophenyl acetate (pNPA) as a substrate, which is hydrolyzed to the colored product p-nitrophenol.

Materials:

  • Purified carbonic anhydrase

  • This compound derivative (inhibitor)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO.

  • In a 96-well plate, add the following to each well:

    • Sample wells: Assay buffer, CA solution, and varying concentrations of the inhibitor.

    • Control wells (no inhibition): Assay buffer, CA solution, and DMSO (at the same final concentration as the inhibitor wells).

    • Blank wells: Assay buffer and substrate (no enzyme).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Initiate the reaction by adding pNPA solution to all wells.

  • Immediately measure the absorbance at 400-405 nm in a kinetic mode for 10-30 minutes at a constant temperature (e.g., 25°C).[8][10]

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percent inhibition for each inhibitor concentration relative to the control and calculate the IC50 value.

Protocol 2: Stopped-Flow Assay for CO2 Hydration Activity

This is a rapid kinetics method to directly measure the hydration of CO2 catalyzed by CA.

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase

  • This compound derivative (inhibitor)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4)[2]

  • pH indicator (e.g., phenol red, 0.2 mM)[2]

  • CO2-saturated water (prepare by bubbling CO2 gas through chilled, deionized water)[11]

  • Sodium sulfate or sodium perchlorate (to maintain constant ionic strength)[2][5]

Procedure:

  • Prepare solutions in two syringes for the stopped-flow instrument:

    • Syringe A: Carbonic anhydrase and the inhibitor in the assay buffer with the pH indicator.

    • Syringe B: CO2-saturated water.

  • Pre-incubate the enzyme and inhibitor solution for at least 15 minutes.[2]

  • Set the stopped-flow instrument to monitor the absorbance change of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) upon mixing.[2]

  • Rapidly mix the contents of the two syringes. The hydration of CO2 will produce protons, causing a pH drop and a change in the indicator's absorbance.

  • Record the initial rate of the reaction.

  • Repeat the measurement for different inhibitor concentrations.

  • Determine the inhibition constants (Ki) by analyzing the reaction rates at various substrate and inhibitor concentrations using appropriate enzyme kinetic models.[2]

Quantitative Data Summary

The following tables provide representative kinetic and inhibition data for human carbonic anhydrase (hCA) isoforms. Note that specific values for this compound derivatives will vary based on the exact chemical structure.

Table 1: Kinetic Parameters of hCA Isoforms for CO2 Hydration

Isoformkcat (s⁻¹)KM (mM)
hCA I2.0 x 10⁵4.0
hCA II1.4 x 10⁶12.0

Data are illustrative and compiled from published literature for general reference.

Table 2: Inhibition Constants (Ki) of Representative Sulfonamides against hCA Isoforms

InhibitorIsoformKi (nM)
AcetazolamidehCA I250
AcetazolamidehCA II12
BenzenesulfonamidehCA I1800
BenzenesulfonamidehCA II150
4-(2-aminoethyl)-benzenesulfonamide derivative examplehCA IX39.1

Data are illustrative and compiled from published literature for general reference.[5][18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Inhibitor Inhibitor Stock (e.g., in DMSO) Mix Mix Enzyme + Inhibitor (Pre-incubation) Inhibitor->Mix Enzyme CA Enzyme Solution Enzyme->Mix Buffer Assay Buffer (pH 7.4) Buffer->Mix Add_Substrate Add Substrate pNPA (Esterase Assay) CO2 (Hydration Assay) Mix->Add_Substrate 15 min Measure Kinetic Measurement (Absorbance Change) Add_Substrate->Measure Initiates Reaction Analysis Calculate Rate, % Inhibition, IC50/Ki Measure->Analysis

Caption: Workflow for a typical carbonic anhydrase inhibition assay.

Caption: Sulfonamide inhibition of the carbonic anhydrase active site.

References

Refinement of purification methods for removing impurities from 4-(1-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 4-(1-Aminoethyl)benzenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield after recrystallization.

Potential CauseSuggested Solution
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, water, or mixtures like ethanol/water) to find the optimal system.
Too Much Solvent Used Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to reach the saturation point.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product Lost During Washing Washing the purified crystals with a solvent in which they are soluble will lead to product loss. Wash the crystals with a minimal amount of the cold recrystallization solvent.

Problem 2: Oiling out during recrystallization.

Potential CauseSuggested Solution
High Concentration of Impurities A high impurity level can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step, such as a column chromatography flash, to remove the bulk of the impurities before recrystallization.
Inappropriate Solvent System The solvent system may not be suitable for the compound, leading to a supersaturated solution that oils out. Try using a different solvent or a mixed solvent system. Adding a small amount of a solvent in which the compound is more soluble to the oil may induce crystallization.
Cooling Below the Eutectic Point If the solution is cooled too quickly or to too low a temperature, it can "oil out". Try reheating the solution until the oil dissolves and then allow it to cool more slowly. Seeding the solution with a pure crystal of the compound can also help initiate crystallization.

Problem 3: Incomplete separation of impurities by column chromatography.

Potential CauseSuggested Solution
Inappropriate Stationary Phase The polarity of the stationary phase may not be suitable for separating the target compound from its impurities. For this amine-containing compound, a standard silica gel may lead to tailing. Consider using alumina or a modified silica gel (e.g., amino-functionalized).
Incorrect Mobile Phase The eluent system may not have the optimal polarity to resolve the compounds. A common mobile phase for similar compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A shallow gradient or isocratic elution might be necessary for difficult separations. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase can improve the peak shape of amines on silica gel.
Column Overloading Loading too much crude material onto the column will lead to poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase for a flash chromatography separation.
Co-eluting Impurities Some impurities may have very similar polarity to the product, making separation by normal-phase chromatography challenging. In such cases, reverse-phase HPLC may be a more effective technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

Based on common synthetic routes for similar compounds, potential impurities include:

  • Starting Materials: Unreacted precursors, such as 4-acetylbenzenesulfonamide or the corresponding alcohol.

  • Reaction Byproducts: Isomeric impurities (e.g., 2-(1-aminoethyl)benzenesulfonamide or 3-(1-aminoethyl)benzenesulfonamide) and products of side reactions.

  • Reagents and Solvents: Residual reagents from the synthesis and workup (e.g., acids, bases, reducing agents) and residual solvents.

Q2: Which solvent system is best for the recrystallization of this compound?

While the optimal solvent must be determined experimentally, good starting points for this polar, amine-containing compound are polar protic solvents. A mixed solvent system often provides the best results.

Recommended Solvent Systems for Recrystallization Screening
Ethanol
Isopropanol
Water
Ethanol/Water mixture
Methanol/Water mixture
Acetone/Hexane mixture

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

Yes, preparative HPLC is a powerful technique for purifying this compound, especially for removing closely related impurities. A reverse-phase method is likely to be effective.

| Suggested Starting Conditions for HPLC Method Development | | :--- | :--- | | Column | C18 reverse-phase column | | Mobile Phase A | Water with 0.1% trifluoroacetic acid (TFA) or formic acid | | Mobile Phase B | Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid | | Gradient | A starting gradient of 5-95% B over 20-30 minutes can be used for initial screening. | | Detection | UV detection at approximately 220 nm and 265 nm.[1][2] |

Q4: My compound streaks on the silica gel TLC plate. How can I get a clean separation?

Tailing or streaking of amines on silica gel is a common issue due to the interaction of the basic amine with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia (in the form of a methanolic ammonia solution), to your mobile phase.

  • Use a different stationary phase, such as alumina or a deactivated silica gel.

Experimental Protocols

Protocol 1: General Recrystallization Procedure from a Mixed Solvent System (e.g., Ethanol/Water)

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution to a gentle boil.

  • Addition of Anti-solvent: While the solution is hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy suspension until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Preparative HPLC Purification

  • Method Development: Develop an analytical HPLC method on a C18 column to achieve baseline separation of the desired product from its impurities. A good starting point is a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

  • Sample Preparation: Dissolve the crude material in a suitable solvent, such as the initial mobile phase composition or a mixture of water and acetonitrile. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Scaling Up: Scale up the analytical method to a preparative C18 column. Adjust the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Collect the fractions corresponding to the product peak based on the UV chromatogram.

  • Product Recovery: Combine the pure fractions and remove the HPLC solvents by rotary evaporation. If TFA was used, it may need to be removed by co-evaporation with a different solvent or by a subsequent workup procedure.

  • Final Product Isolation: The final product can be isolated as the TFA salt or neutralized and isolated as the free base.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_column Chromatographic Methods cluster_final Final Product Crude_Product Crude this compound Purity_Analysis Assess Purity (TLC, HPLC, NMR) Crude_Product->Purity_Analysis High_Purity High Purity (>95%)? Purity_Analysis->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Column_Chromatography Column Chromatography High_Purity->Column_Chromatography No Final_Purity_Check Final Purity Analysis Recrystallization->Final_Purity_Check Flash_Chromatography Flash Chromatography (Silica or Alumina) Column_Chromatography->Flash_Chromatography Prep_HPLC Preparative HPLC (Reverse Phase) Flash_Chromatography->Prep_HPLC If impurities persist Prep_HPLC->Final_Purity_Check Pure_Product Pure Product Final_Purity_Check->Pure_Product

Caption: A logical workflow for the purification of this compound.

References

Technical Support Center: Enhancing Selectivity of 4-(1-Aminoethyl)benzenesulfonamide Inhibitors for Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the selectivity of 4-(1-Aminoethyl)benzenesulfonamide and related sulfonamide inhibitors for specific carbonic anhydrase (CA) isoforms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors?

A1: Benzenesulfonamide inhibitors, including this compound, function by coordinating to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. The sulfonamide group (-SO₂NH₂) binds directly to the catalytic zinc, blocking the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This inhibition disrupts the physiological processes mediated by the targeted CA isoform.

Q2: Why is achieving isoform selectivity a major challenge in developing carbonic anhydrase inhibitors?

A2: The high degree of conservation in the active site across the 12 catalytically active human CA isoforms makes achieving selectivity difficult.[2][3][4] Many inhibitors bind with high affinity to multiple isoforms, which can lead to off-target effects and undesirable side effects.[5] The development of isoform-selective inhibitors is a key goal in medicinal chemistry to improve the therapeutic window of these drugs.[6]

Q3: What is the "tail approach" in designing selective carbonic anhydrase inhibitors?

A3: The "tail approach" is a drug design strategy that involves attaching various chemical moieties (tails) to the benzenesulfonamide scaffold.[5] These tails can extend out of the active site and interact with the surrounding amino acid residues, which are more variable between isoforms than the active site itself. By modifying the tail's structure, polarity, and size, it is possible to exploit these differences to achieve greater selectivity for a specific CA isoform.[5]

Troubleshooting Guides

Problem 1: Poor or Non-Selective Inhibition by a Novel this compound Derivative

Symptoms:

  • Similar inhibition constants (Ki) across multiple CA isoforms.

  • Weak inhibition (high Ki values) even for the intended target isoform.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect inhibitor design: The "tail" moiety may not be effectively interacting with isoform-specific residues.Redesign the tail to incorporate different functional groups (e.g., hydrophobic, hydrophilic, charged) to probe interactions with the target isoform's unique surface features.[1][5]
Suboptimal assay conditions: The buffer composition, pH, or temperature may not be optimal for detecting selective inhibition.Ensure the assay buffer and pH are appropriate for the specific CA isoform being tested. Verify the temperature control of your instrumentation.
Inhibitor solubility issues: The compound may be precipitating out of solution at the tested concentrations.Determine the aqueous solubility of your inhibitor. If it is low, consider adding a small percentage of a co-solvent like DMSO to the assay buffer.[5]
Enzyme purity and activity: The recombinant CA isoforms may be impure or have low specific activity.Verify the purity of your enzyme preparations using SDS-PAGE. Confirm the catalytic activity of each isoform using a standard substrate before conducting inhibition assays.[2][3][4]
Problem 2: Inconsistent or Non-Reproducible Results in Inhibition Assays

Symptoms:

  • High variability in Ki values between replicate experiments.

  • Poor correlation between different inhibition assay methods (e.g., enzymatic vs. biophysical).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Pipetting errors: Inaccurate dispensing of inhibitor or enzyme solutions.Calibrate your pipettes regularly. Use automated liquid handling systems for high-throughput screening to minimize human error.
Inhibitor instability: The compound may be degrading in the assay buffer.Assess the chemical stability of your inhibitor under the assay conditions (e.g., using HPLC over time). If unstable, consider modifying the compound or the assay buffer.
Assay interference: The inhibitor may interfere with the detection method (e.g., fluorescence quenching/enhancement).Run control experiments with the inhibitor in the absence of the enzyme to check for assay interference. If interference is observed, consider using an alternative assay format.
Differences in assay principles: Enzymatic and biophysical assays measure different aspects of inhibitor binding.Understand the principles of each assay. For example, a stopped-flow CO₂ hydration assay measures the effect on catalytic activity, while a fluorescent thermal shift assay measures binding-induced changes in protein stability.[2][3][4][7] Discrepancies can provide insights into the mechanism of inhibition.

Quantitative Data Summary

The following tables summarize the inhibition constants (Ki) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data can be used as a reference for comparing the potency and selectivity of newly synthesized compounds.

Table 1: Inhibition of Cytosolic hCA Isoforms I and II by Selected Sulfonamides

CompoundhCA I Ki (nM)hCA II Ki (nM)Selectivity (hCA I / hCA II)
Acetazolamide (AAZ) 25012.120.7
Compound 15 725.73.3219.9
Compound 10a 126.96.120.8
Compound 10d 126.936.93.4
Compound 18 24.62.88.8
Compound 24 138.49.215.0

Data compiled from multiple sources.[8][9]

Table 2: Inhibition of Tumor-Associated hCA Isoforms IX and XII by Selected Sulfonamides

CompoundhCA IX Ki (nM)hCA XII Ki (nM)Selectivity (hCA IX / hCA XII)
Acetazolamide (AAZ) 255.74.4
Compound 15 6.680.50.08
Trp Derivative 6 307.54.0
Trp Derivative 13 459.64.7
Trp Derivative 20 558.86.3

Data compiled from multiple sources.[8][10]

Experimental Protocols

Stopped-Flow CO₂ Hydration Assay for Ki Determination

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

  • Reagents:

    • Purified recombinant hCA isoform.

    • Inhibitor stock solution (e.g., in DMSO).

    • Assay buffer (e.g., Tris-HCl with a pH indicator).

    • CO₂-saturated water.

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of the inhibitor in the assay buffer at a controlled temperature (e.g., 25°C).

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in a stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.

    • Calculate the initial reaction rates from the absorbance data.

    • Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentration and fitting the data to a suitable dose-response model.

    • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Fluorescent Thermal Shift Assay (FTSA) for Binding Affinity

This biophysical technique measures the change in the thermal stability of a protein upon ligand binding.

  • Reagents:

    • Purified recombinant hCA isoform.

    • Inhibitor stock solution.

    • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • Assay buffer.

  • Procedure:

    • In a multiwell plate, mix the enzyme, inhibitor at various concentrations, and the fluorescent dye in the assay buffer.

    • Place the plate in a real-time PCR instrument.

    • Gradually increase the temperature and monitor the fluorescence at each temperature increment.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.

    • The shift in Tm (ΔTm) in the presence of the inhibitor is proportional to the binding affinity.

    • Dissociation constants (Kd) can be calculated by fitting the ΔTm values to a dose-response curve.[2][3][4][5]

Visualizations

experimental_workflow cluster_design Inhibitor Design & Synthesis cluster_screening Inhibition Screening cluster_validation Biophysical Validation cluster_analysis Data Analysis design Design Novel This compound Derivatives synthesis Chemical Synthesis & Purification design->synthesis primary_screen Primary Screen: Stopped-Flow Assay (e.g., hCA II) synthesis->primary_screen secondary_screen Secondary Screen: Isoform Panel (hCA I, IX, XII, etc.) primary_screen->secondary_screen ftsa FTSA for Kd secondary_screen->ftsa itc ITC for Thermodynamics ftsa->itc sar Structure-Activity Relationship (SAR) Analysis itc->sar selectivity Determine Selectivity Profile sar->selectivity selectivity->design

Caption: Experimental workflow for developing selective carbonic anhydrase inhibitors.

tail_approach cluster_active_site CA Active Site cluster_inhibitor Benzenesulfonamide Inhibitor cluster_surface Variable Surface Residues Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 sulfonamide Sulfonamide (-SO₂NH₂) sulfonamide->Zn Coordination Bond linker Linker sulfonamide->linker tail Tail Moiety linker->tail Res1 Residue A tail->Res1 Isoform-Specific Interaction Res2 Residue B tail->Res2

Caption: The "tail approach" for achieving isoform-selective CA inhibition.

troubleshooting_logic start Inconsistent Ki Values? check_reagents Verify Enzyme Purity & Inhibitor Stability start->check_reagents Yes reagents_ok Reagents OK? check_reagents->reagents_ok check_assay Review Assay Protocol (Pipetting, Controls) assay_ok Assay Protocol OK? check_assay->assay_ok check_solubility Assess Inhibitor Solubility solubility_ok Solubility OK? check_solubility->solubility_ok reagents_ok->check_assay Yes purify_enzyme Action: Purify Enzyme or Resynthesize Inhibitor reagents_ok->purify_enzyme No assay_ok->check_solubility Yes optimize_assay Action: Refine Assay (e.g., use calibrated pipettes) assay_ok->optimize_assay No modify_buffer Action: Modify Buffer (e.g., add co-solvent) solubility_ok->modify_buffer No end Consistent Data solubility_ok->end Yes

Caption: Troubleshooting logic for non-reproducible inhibition assay results.

References

Strategies to reduce the use of hazardous reagents in 4-(1-Aminoethyl)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Greener Synthesis of 4-(1-Aminoethyl)benzenesulfonamide

This technical support guide provides researchers, scientists, and drug development professionals with strategies to reduce the use of hazardous reagents in the synthesis of this compound. The following FAQs and troubleshooting guides address common issues and offer safer, more sustainable alternatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous reagents in the conventional synthesis of this compound?

The conventional synthesis of this compound and related structures often involves several hazardous reagents. The most common is chlorosulfonic acid (ClSO₃H) , used in the key chlorosulfonation step.[1][2] This reagent is highly corrosive, reacts violently with water, and releases toxic hydrogen chloride gas. Other hazardous chemicals used in traditional routes include:

  • Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) for the formation of sulfonyl chlorides.[3]

  • Oleum or large excesses of sulfuric acid , which lead to significant acidic waste streams that require neutralization.[4][5]

  • Volatile organic solvents like dichloromethane, chloroform, or carbon tetrachloride.[1]

Q2: Are there safer, more sustainable alternatives to chlorosulfonic acid for the sulfonation step?

Yes, several greener alternatives can replace or reduce the hazards associated with chlorosulfonic acid. These methods aim to improve atom economy and reduce waste.[4]

  • Sulfur Trioxide (SO₃) Complexes: Using SO₃ complexed with amines like pyridine (Pyridine-SO₃), trimethylamine (TMA-SO₃), or dimethylformamide (DMF-SO₃) offers a milder and more controlled sulfonation.[4][5] These complexes are solid reagents that are easier to handle and often do not produce acidic waste.[4][5]

  • SO₃ in Microreactors: The high reactivity of SO₃ can be safely managed in a microreactor.[4] This approach offers excellent control over reaction temperature and mixing, minimizing side reactions and allowing for a continuous process.[4]

  • DABSO as an SO₂ Surrogate: For the synthesis of sulfonamides, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used as a stable, solid surrogate for sulfur dioxide, which avoids handling gaseous SO₂.[6]

Q3: How can I minimize the formation of sulfone byproducts during sulfonation?

Sulfone formation is a common side reaction, particularly under harsh conditions. To minimize it:

  • Use Milder Reagents: Switching from highly reactive agents like oleum to SO₃-amine complexes can significantly reduce sulfone formation.[4][5]

  • Control Reaction Temperature: Exothermic sulfonation reactions require strict temperature control. Running the reaction at lower temperatures, such as -20°C when using SO₃ in liquid SO₂, can suppress side reactions.[4]

  • Optimize Stoichiometry: Using a high excess of the sulfonating reagent can sometimes promote sulfone formation.[4] Careful optimization of the reagent ratios is crucial.

  • Utilize Flow Chemistry: Continuous flow reactors provide superior heat and mass transfer, preventing localized "hot spots" where side reactions are more likely to occur.[6]

Q4: Can this synthesis be performed in greener solvents?

Absolutely. A key principle of green chemistry is the replacement of hazardous solvents.

  • Aqueous Synthesis: An environmentally benign method for sulfonamide synthesis has been developed in water.[7] This process uses equimolar amounts of the amino compound and the arylsulfonyl chloride, eliminating the need for organic bases and simplifying product isolation to filtration after acidification.[7]

  • Solvent Replacement Guides: Resources from industry consortia like CHEM21 provide guides for replacing hazardous solvents like DMF and NMP with safer alternatives such as certain alcohols, ethers, or carbonates.[8]

Q5: Is biocatalysis a viable option for any steps in the synthesis?

Biocatalysis is an emerging and powerful tool in green chemistry. While specific enzymes for the direct synthesis of this compound are not yet widely reported, biocatalytic methods are increasingly used for complex molecule synthesis, including C-C bond formation and C-H functionalization.[9] For related transformations, researchers could explore:

  • Transaminases: For the stereoselective introduction of the amino group.

  • Enzymatic Friedel-Crafts Alkylation: For constructing the aromatic core.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Sulfonation Step 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Moisture contamination when using water-sensitive reagents.1. Increase reaction time or temperature moderately. 2. Use a milder sulfonating agent (e.g., Pyridine-SO₃ complex).[5] 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Difficulty Isolating the Product The sulfonic acid intermediate is highly soluble in the aqueous reagent phase.[4][5]1. Consider converting the sulfonic acid to the sulfonyl chloride, which is often easier to isolate before proceeding to the sulfonamide.[4] 2. For aqueous synthesis, acidification should precipitate the sulfonamide product for easy filtration.[7]
Reaction with SO₃-Amine Complex is Sluggish 1. The chosen amine complex (e.g., Pyridine-SO₃) may not be reactive enough for the substrate. 2. The complex may have degraded upon storage.1. Switch to a more reactive complex, such as TMA-SO₃ or DMF-SO₃.[5] 2. Use a freshly prepared or properly stored SO₃ complex.
Formation of Significant Acidic Waste Use of excess sulfuric acid, oleum, or chlorosulfonic acid.[4]1. Adopt a method using SO₃, which is more atom-economical and avoids the formation of water.[4][5] 2. Implement a process where the acidic byproduct (e.g., HCl) can be captured and utilized or sold.[4]

Data Summary: Comparison of Sulfonation Methods

Method Reagent(s) Key Advantages Key Disadvantages Waste Profile
Conventional Chlorosulfonic Acid / OleumHigh reactivity, low reagent cost.Highly hazardous, corrosive, forms sulfone byproducts, difficult to control.[4][5]Large volumes of acidic wastewater requiring neutralization.[4]
SO₃-Amine Complexes Pyridine-SO₃, TMA-SO₃Milder reaction conditions, easier to handle, no aqueous acidic waste.[4][5]Higher reagent cost, potential for residual amines in the product.[4][5]Minimal; liquid amines can potentially be distilled and reused.[4]
SO₃ in Microreactor Gaseous SO₃Excellent process control, high reactivity, no waste from the reagent itself.[4]Requires specialized infrastructure (microreactor setup) and a source of SO₃.[4]Near-zero waste if unreacted SO₃ is recycled.[4]
Aqueous Synthesis Arylsulfonyl chloride, AmineEnvironmentally benign (uses water as solvent), simple workup (filtration).[7]Limited to specific substrates; requires dynamic pH control.Minimal, primarily aqueous filtrate.

Experimental Protocols

Protocol 1: Conventional Synthesis via Chlorosulfonation (Illustrative)

This protocol is based on the general steps described in the literature and involves highly hazardous materials. It should only be performed with extreme caution and appropriate safety measures.

  • Acetylation: N-acetyl-2-phenylethylamine is prepared by reacting 2-phenylethylamine with acetic anhydride to protect the amino group.[2]

  • Chlorosulfonation: The resulting N-acetyl-(2-phenyl)ethylamine is slowly added to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5°C).[2] The reaction is highly exothermic and releases HCl gas.

  • Amination: The crude p-(2-acetamidoethyl)benzenesulfonyl chloride is then reacted with concentrated aqueous ammonia to form the sulfonamide.[2][10]

  • Hydrolysis: The acetyl protecting group is removed by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the final product, 4-(2-Aminoethyl)benzenesulfonamide.[2][10]

Protocol 2: Greener Sulfonamide Synthesis in Water

This protocol is adapted from a facile, environmentally benign methodology.[7]

  • Dissolution: Dissolve the starting amine (e.g., 4-(1-Aminoethyl)aniline, if available) in water.

  • Reaction: Add one equivalent of the desired arylsulfonyl chloride to the aqueous amine solution.

  • pH Control: Maintain the pH of the reaction mixture between 8 and 11 by the controlled addition of an aqueous base (e.g., 2M NaOH). The reaction progress can be monitored by TLC.

  • Isolation: Upon reaction completion, acidify the mixture to a pH of approximately 2 using concentrated HCl.

  • Filtration: The sulfonamide product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with water, and dry. This method often yields a product of high purity without the need for further purification.[7]

Visualizations

G cluster_0 Conventional Pathway cluster_1 Greener Alternative A 2-Phenylethylamine B Chlorosulfonation (Chlorosulfonic Acid) A->B Hazardous Reagent C Amination (Ammonia) B->C D Deprotection (Acid/Base Hydrolysis) C->D Additional Step, Generates Waste E Product D->E F Starting Aromatic G Sulfonation (SO3-Pyridine Complex) F->G Safer Reagent H Amination G->H I Product H->I

Caption: Comparative workflow of conventional vs. greener synthesis pathways.

G cluster_reagents cluster_alternatives A Hazardous Reagents B Chlorosulfonic Acid (ClSO3H) C Oleum / H2SO4 D Thionyl Chloride (SOCl2) F SO3-Amine Complexes (e.g., Pyridine-SO3) B->F Replaces in Sulfonation H Aqueous Synthesis Conditions B->H Avoids need for G SO3 in Microreactors C->G Replaces in Sulfonation I DABSO (SO2 Surrogate) D->I Can be avoided E Safer Alternatives

Caption: Relationship between hazardous reagents and their safer alternatives.

References

Optimizing the reaction time and temperature for the synthesis of 4-(1-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 4-(1-Aminoethyl)benzenesulfonamide. The procedures outlined are based on established methods for analogous compounds, specifically the synthesis of the structural isomer 4-(2-Aminoethyl)benzenesulfonamide, and should be adapted and optimized for specific laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route is a four-step process starting from 1-phenylethanamine. The strategy involves:

  • Acetylation: Protection of the primary amine to prevent side reactions in subsequent steps.

  • Chlorosulfonation: Introduction of a sulfonyl chloride group onto the aromatic ring using chlorosulfonic acid.

  • Amination: Conversion of the sulfonyl chloride to the desired sulfonamide using ammonia.

  • Hydrolysis: Removal of the acetyl protecting group to yield the final product.

Q2: Why is the protection of the amino group necessary?

A2: The amino group is reactive and would interfere with the chlorosulfonation step. Protecting it as an acetamide ensures that the chlorosulfonic acid reacts specifically at the para-position of the benzene ring and prevents the formation of unwanted byproducts.

Q3: What are the critical safety precautions for this synthesis?

A3: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, releasing toxic HCl gas.[1] All manipulations involving this reagent must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. The reaction should be performed under anhydrous conditions.

Q4: Can I use other protecting groups for the amine?

A4: While other amine protecting groups can be used, the acetyl group is common due to the low cost of acetic anhydride or acetic acid and its straightforward removal under acidic or basic hydrolysis conditions. The choice of protecting group may require adjusting the deprotection step's conditions.

Q5: What are the typical yields for this multi-step synthesis?

A5: The overall yield can vary significantly based on the optimization of each step. Individual step yields can range from 60% to over 90% under optimized conditions. The overall yield for the four-step process is typically in the range of 30-50%.

Experimental Workflow Diagram

SynthesisWorkflow Start 1-Phenylethanamine Step1 Step 1: Acetylation (Protection) Start->Step1 Acetic Anhydride Intermediate1 N-(1-Phenylethyl)acetamide Step1->Intermediate1 Step2 Step 2: Chlorosulfonation Intermediate1->Step2 Chlorosulfonic Acid Intermediate2 4-(1-(Acetylamino)ethyl) benzenesulfonyl Chloride Step2->Intermediate2 Step3 Step 3: Amination Intermediate2->Step3 Aqueous Ammonia Intermediate3 N-(1-(4-Sulfamoylphenyl)ethyl) acetamide Step3->Intermediate3 Step4 Step 4: Hydrolysis (Deprotection) Intermediate3->Step4 Acid or Base FinalProduct 4-(1-Aminoethyl) benzenesulfonamide Step4->FinalProduct

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

Problem 1: Low yield in Step 1 (Acetylation)

  • Q: My acetylation reaction has a low yield. What could be the cause?

    • A:

      • Incomplete Reaction: The reaction time may be too short or the temperature too low. Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material (1-phenylethanamine) is fully consumed.

      • Reagent Quality: The acetic anhydride may have hydrolyzed. Use a fresh bottle or distill it before use.

      • Work-up Losses: Ensure the pH is properly adjusted during work-up to precipitate the product effectively. Losses can occur if the product remains dissolved in the aqueous layer.

Problem 2: The Chlorosulfonation (Step 2) reaction turns dark and yields are poor.

  • Q: The reaction with chlorosulfonic acid turned black, and I isolated very little product. What went wrong?

    • A:

      • Temperature Control: This is the most critical parameter. The addition of the acetylated intermediate to chlorosulfonic acid is highly exothermic. The temperature must be kept low (typically below 10°C) during the addition to prevent charring and side reactions.[2]

      • Moisture Contamination: Chlorosulfonic acid reacts violently with water. Ensure all glassware is oven-dried and the reaction is run under a dry atmosphere (e.g., nitrogen or a drying tube).

      • Reaction Time/Temperature: After the initial addition, if the reaction is too slow, a gradual increase in temperature (e.g., to room temperature or slightly above) may be needed.[2] However, overheating can lead to decomposition. It is a delicate balance that may require optimization.

      • Di-substitution: Although less common when an activating group is present, reacting for too long or at too high a temperature can sometimes lead to di-substituted products, complicating purification.[3]

Problem 3: The Amination (Step 3) reaction is incomplete.

  • Q: TLC analysis shows a significant amount of unreacted sulfonyl chloride after the amination step. How can I drive the reaction to completion?

    • A:

      • Insufficient Ammonia: Ensure a sufficient excess of aqueous ammonia is used. The reaction produces HCl as a byproduct, which will consume some of the ammonia.

      • Poor Mixing: The sulfonyl chloride intermediate may have low solubility in the reaction medium. Vigorous stirring is essential to ensure proper mixing of the phases.

      • Reaction Time: The reaction may require a longer duration. Monitor by TLC until the sulfonyl chloride spot disappears. Typical reaction times can be several hours.[2]

      • Temperature: While often run at room temperature, gentle warming might be necessary for less reactive substrates. However, be cautious as this can also increase side reactions.

Problem 4: Difficulty in Hydrolysis (Step 4) of the acetyl group.

  • Q: The final deprotection step is slow or incomplete. What can I do?

    • A:

      • Choice of Acid/Base: If using acid hydrolysis (e.g., HCl), ensure the concentration is sufficient and the reflux temperature is maintained. For base hydrolysis (e.g., NaOH), a higher concentration or longer reflux time may be needed.

      • Monitoring: The progress of the hydrolysis should be monitored by TLC. The reaction can take several hours to complete.[4]

      • Product Solubility: The product may precipitate from the reaction mixture. Ensure adequate stirring to keep the mixture suspended for the reaction to proceed.

Experimental Protocols

Disclaimer: The following protocol is an adaptation based on procedures for the synthesis of 4-(2-Aminoethyl)benzenesulfonamide.[2][4] It should be optimized for the specific starting material and laboratory conditions.

Step 1: Acetylation of 1-Phenylethanamine
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-phenylethanamine in a suitable solvent like dichloromethane or chloroform.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add acetic anhydride (1.0 to 1.2 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(1-phenylethyl)acetamide.

Step 2: Chlorosulfonation of N-(1-Phenylethyl)acetamide
  • Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, place chlorosulfonic acid (approx. 3-4 equivalents).

  • Reagent Addition: Cool the chlorosulfonic acid to 0-5°C using an ice-salt bath. Slowly add the N-(1-phenylethyl)acetamide from Step 1, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition, allow the mixture to stir at a controlled temperature (e.g., 60-70°C) for 2-4 hours.[2]

  • Monitoring: The reaction progress can be difficult to monitor directly. Adherence to established reaction times and temperatures is crucial.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 4-(1-(acetylamino)ethyl)benzenesulfonyl chloride, will precipitate as a solid. Filter the solid and wash it with cold water until the washings are neutral. Use the wet cake directly in the next step.

Step 3: Amination of 4-(1-(Acetylamino)ethyl)benzenesulfonyl Chloride
  • Setup: Suspend the wet sulfonyl chloride from Step 2 in a suitable solvent (e.g., chloroform) in a flask with vigorous stirring.

  • Reagent Addition: Cool the mixture in an ice bath. Add a concentrated aqueous ammonia solution (e.g., 25-28%) in large excess, keeping the temperature below 50°C.[2]

  • Reaction: Stir the mixture vigorously at room temperature (e.g., 25 ± 3°C) for 3-6 hours.[2]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.

  • Work-up: Cool the mixture to 10°C and filter the solid product. Wash the filter cake with cold water. The resulting solid is N-(1-(4-sulfamoylphenyl)ethyl)acetamide.

Step 4: Hydrolysis of N-(1-(4-sulfamoylphenyl)ethyl)acetamide
  • Setup: Place the amide from Step 3 into a round-bottom flask with an aqueous solution of a strong acid (e.g., 2N HCl) or base (e.g., 20% NaOH).[2]

  • Reaction: Heat the mixture to reflux (approx. 105-115°C) for 3-6 hours.[2][4]

  • Monitoring: Follow the reaction's progress by TLC.

  • Work-up:

    • Acidic Hydrolysis: Cool the solution and neutralize with a base (e.g., NaOH or KOH) to a pH of 11-12 to precipitate the free amine.[5]

    • Basic Hydrolysis: Cool the solution and neutralize with an acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure this compound.

Data Summary Tables

Table 1: Reaction Conditions for Acetylation

Parameter Value Range Notes
Temperature 0°C to Room Temp. Initial addition at 0°C, then warm to RT.
Reaction Time 1 - 2 hours Monitor by TLC.
Reagent Ratio 1.0 - 1.2 eq. Ac₂O A slight excess of acetic anhydride is typical.

| Solvent | Dichloromethane, Chloroform | |

Table 2: Reaction Conditions for Chlorosulfonation

Parameter Value Range Notes
Addition Temp. < 10°C Critical for preventing decomposition.
Reaction Temp. 50 - 75°C Post-addition heating drives the reaction.[2]
Reaction Time 2 - 4 hours Dependent on reaction temperature.[2]
Reagent Ratio 3 - 4 eq. ClSO₃H A large excess of chlorosulfonic acid is used.

| Solvent | None (neat reagent) | |

Table 3: Reaction Conditions for Amination

Parameter Value Range Notes
Temperature 22 - 28°C Maintain temperature during reaction.[2]
Reaction Time 3 - 6 hours Monitor by TLC.[2]
Reagents Aq. NH₃ (25-28%) Use in large excess.

| Solvent | Chloroform, Dichloromethane | Helps suspend the starting material. |

Table 4: Reaction Conditions for Hydrolysis

Parameter Value Range Notes
Temperature 105 - 115°C (Reflux) Ensure vigorous reflux.[2]
Reaction Time 3 - 6 hours Monitor by TLC for completion.[2][4]
Reagents 2N HCl or 20% NaOH Choice depends on desired work-up.

| Final pH (Work-up) | 11 - 12 | For precipitating the free amine.[5] |

References

Validation & Comparative

Comparing the inhibitory potency of 4-(1-Aminoethyl)benzenesulfonamide derivatives against CA-I, CA-II, and CA-IX

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the inhibitory potency of 4-(1-Aminoethyl)benzenesulfonamide derivatives against three key human carbonic anhydrase (CA) isoforms: the cytosolic CA-I and CA-II, and the tumor-associated CA-IX. The following sections present quantitative data, detailed experimental protocols, and a discussion of structure-activity relationships to inform researchers and professionals in drug development.

Inhibitory Potency of Benzenesulfonamide Derivatives against CA-I, CA-II, and CA-IX

The inhibitory activities of various benzenesulfonamide derivatives, which share a common structural scaffold with this compound, are summarized below. The data, presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations, are compiled from multiple studies. Lower Kᵢ values indicate higher inhibitory potency.

Compound Series/DerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)Selectivity ProfileReference
Ureido-substituted benzenesulfonamides 68.1 - 91744.4 - 7926.73 - 835Preferential for CA-IX/XII over CA-I/II[1]
Hypoxia-activated prodrug derivatives 64.7 - 21805.7 - 30.62.3 - 19.8Strong inhibition of CA-II and CA-IX[2]
Benzylaminoethylureido-tailed benzenesulfonamides 24.6 - 15062.8 - 564.920.3 - >1000Selective for CA-II[3]
Phenylethynylbenzenesulfonamides (para-substituted) Weak inhibitionWeak inhibitionEffective inhibitionSelective for CA-IX and CA-XII[4]
Quinazolinone-linked benzenesulfonamides 57.8 - 740.26.4 - 173.47.1 - 93.6Potent against CA-II and CA-IX[5]

Experimental Protocols

The determination of inhibitory potency for carbonic anhydrase inhibitors is commonly performed using a stopped-flow CO₂ hydrase assay.[1][3][6] This method measures the enzyme's catalytic activity by observing the pH change resulting from the hydration of CO₂.

Stopped-Flow CO₂ Hydrase Assay

Objective: To determine the inhibition constants (Kᵢ) of compounds against different CA isoforms.

Materials:

  • Purified recombinant human CA isoforms (CA-I, CA-II, CA-IX)

  • Tested inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Buffer solution: 20 mM HEPES, pH 7.4

  • pH indicator: Phenol Red (0.2 mM)

  • Substrate: CO₂-saturated water

  • Reference inhibitor: Acetazolamide (AAZ)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: A solution of the specific CA isoform (typically in the nanomolar range) is prepared in the buffer. The inhibitor is added to the enzyme solution at various concentrations and pre-incubated for a set period to allow for binding.

  • Assay Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water (substrate) in the stopped-flow instrument.

  • Data Acquisition: The instrument monitors the change in absorbance of the pH indicator (Phenol Red at 557 nm) over a short period (10-100 seconds).[6] The initial rates of the CA-catalyzed CO₂ hydration are recorded.

  • Data Analysis: The initial rates are plotted against the substrate concentration to determine the kinetic parameters. Inhibition constants (Kᵢ) are calculated by fitting the data to appropriate inhibition models, with the Cheng-Prusoff equation being commonly used for competitive inhibitors. The Kᵢ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing Methodologies and Relationships

To better understand the experimental process and the factors influencing inhibitor potency, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare CA Isoform Solution pre_incubation Pre-incubate Enzyme and Inhibitor prep_enzyme->pre_incubation prep_inhibitor Prepare Inhibitor Solutions (Varying Concentrations) prep_inhibitor->pre_incubation mixing Rapid Mixing with CO2 Substrate (Stopped-Flow) pre_incubation->mixing measurement Measure Absorbance Change of pH Indicator mixing->measurement rate_calc Calculate Initial Reaction Rates measurement->rate_calc ki_calc Determine Inhibition Constants (Ki) rate_calc->ki_calc

Caption: Experimental workflow for determining carbonic anhydrase inhibition constants.

Structure-Activity Relationships (SAR)

The inhibitory potency and isoform selectivity of benzenesulfonamide derivatives are significantly influenced by the nature of the substituents on the benzenesulfonamide core.[7] The "tail approach" is a common strategy in designing these inhibitors, where different moieties are attached to the primary sulfonamide scaffold to interact with residues within the active site of the different CA isoforms.[6]

Key SAR observations include:

  • The Sulfonamide Group: This is the zinc-binding group (ZBG) and is essential for inhibitory activity. It coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase.

  • The "Tail": Modifications to the substituent group (the "tail") extending from the benzenesulfonamide ring are crucial for determining isoform selectivity.[7]

    • Hydrophobic Tails: Often interact with hydrophobic residues at the entrance of the active site, and the nature of this interaction can dictate selectivity between isoforms.

    • Bulky Substituents: The size and shape of the tail can either enhance or hinder binding to specific isoforms. For instance, certain bulky groups may be accommodated in the wider active site of CA-IX but not in the more constricted active site of CA-II.

    • Positional Isomers: The substitution pattern on the benzene ring (ortho, meta, or para) can significantly affect the inhibitory profile. For example, para-substituted phenylethynylbenzenesulfonamides are effective inhibitors of CA-IX and CA-XII, while meta-substituted derivatives also inhibit CA-I.[4]

structure_activity_relationship cluster_core Benzenesulfonamide Scaffold cluster_tail Tail Modifications (Selectivity) cluster_isoforms CA Isoform Selectivity zbg Sulfonamide Group (ZBG) - Binds to Active Site Zinc scaffold Benzene Ring zbg->scaffold hydrophobicity Hydrophobicity scaffold->hydrophobicity Tail Attachment bulkiness Steric Bulk scaffold->bulkiness Tail Attachment substitution Substitution Pattern (o, m, p) scaffold->substitution Tail Attachment cai CA-I hydrophobicity->cai caii CA-II hydrophobicity->caii caix CA-IX hydrophobicity->caix bulkiness->cai bulkiness->caii bulkiness->caix substitution->cai substitution->caii substitution->caix

Caption: Key factors influencing the structure-activity relationship of benzenesulfonamide CA inhibitors.

References

4-(1-Aminoethyl)benzenesulfonamide Derivatives and Acetazolamide: A Comparative Analysis of Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 4-(1-aminoethyl)benzenesulfonamide derivatives and the clinically established carbonic anhydrase inhibitor, acetazolamide, reveals nuances in their inhibitory potency and isoform selectivity. While both classes of compounds target the zinc metalloenzyme carbonic anhydrase, specific structural modifications in the benzenesulfonamide derivatives can lead to enhanced or varied inhibitory profiles against different human carbonic anhydrase (hCA) isoforms.

This guide provides a comparative overview of the inhibitory activity of a series of benzylaminoethylureido-tailed benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms—hCA I, hCA II, hCA IX, and hCA XII—with acetazolamide (AAZ) as the benchmark. The data presented is crucial for researchers and professionals in drug development aiming to design more potent and selective carbonic anhydrase inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of the compounds is expressed as inhibition constants (Ki), with lower values indicating stronger inhibition. The following table summarizes the Ki values (in nM) for a selection of benzenesulfonamide derivatives and acetazolamide against the four hCA isoforms.

CompoundR GrouphCA I (Ki in nM)hCA II (Ki in nM)hCA IX (Ki in nM)hCA XII (Ki in nM)
Acetazolamide (AAZ) -25012255.7
16 H552.4350.1135054.5
17 4-Cl582.1126.9458.332.0
21 3-NO2650.288.3215.645.8
22 4-NO2890.5772.1317.1478.8
23 2-CH3785.497.6115.638.4
24 3-CH3643.995.2189.741.2
25 4-CH3712.885.4970.540.1
28 3-OCH3815.289.1324042.7
30 4-F987.3478.82140228.1
31 4-Br745.182.4315048.5
32 2,4-diCl699.290.1421049.3
33 3,4-diCl711.491.5398050.1
35 4-Br-2-OH950.7512.6772.17.2

Data sourced from Berrino et al., 2020.

The data indicates that while acetazolamide is a potent inhibitor of hCA II, IX, and XII, several of the synthesized benzenesulfonamide derivatives show comparable or, in some cases, more potent inhibition against specific isoforms. For instance, compound 35 demonstrates a Ki of 7.2 nM against hCA XII, which is comparable to that of acetazolamide (5.7 nM). Many of the derivatives exhibit strong inhibitory activity in the low nanomolar range against hCA II and XII.

Mechanism of Action

Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamide inhibitors, including acetazolamide and the this compound derivatives, function by coordinating to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is crucial for the catalytic activity. This binding prevents the substrate (carbon dioxide) from accessing the active site, thereby inhibiting the enzyme.

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction Zn(II) Zn(II) H2O H2O Zn(II)->H2O Coordination His His Zn(II)->His Coordination CO2 CO2 HCO3- HCO3- CO2->HCO3- + H2O H+ H+ Inhibitor Sulfonamide Inhibitor Inhibitor->Zn(II) Binds and Inhibits

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of new chemical entities. A widely used and accurate method is the stopped-flow CO₂ hydrase assay.

Stopped-Flow CO₂ Hydrase Assay for Measuring Carbonic Anhydrase Inhibition

This method measures the enzyme-catalyzed hydration of carbon dioxide. The assay is performed by observing the change in pH of a buffer solution following the addition of CO₂-saturated water. The inhibition constants (Ki) are determined by measuring the enzyme activity at various concentrations of the inhibitor.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII

Comparative analysis of the binding modes of different 4-(1-Aminoethyl)benzenesulfonamide derivatives to carbonic anhydrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities and modes of various 4-(1-Aminoethyl)benzenesulfonamide derivatives to human carbonic anhydrase (hCA) isoforms. The primary sulfonamide group is a well-established zinc-binding function crucial for the inhibitory activity of this class of compounds against carbonic anhydrases.[1] By modifying the "tail" portion of the molecule, researchers can achieve varying degrees of potency and isoform selectivity, which is critical for therapeutic applications ranging from antiglaucoma to anticancer treatments.[1][2] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Comparative Inhibition Data

The inhibitory potency of benzenesulfonamide derivatives is typically evaluated against a panel of physiologically relevant hCA isoforms. The cytosolic isoforms hCA I and hCA II are widespread, while hCA IX and hCA XII are transmembrane isoforms often overexpressed in tumors and are thus important anticancer targets.[2][3][4] The inhibition constant (Kᵢ) is a measure of a compound's inhibitory potency; a lower Kᵢ value indicates a more potent inhibitor.

Below is a summary of inhibition constants (Kᵢ in nM) for a selection of this compound derivatives and related compounds against four key human carbonic anhydrase isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (AAZ) (Standard)2501225.85.7[2][5]
Sulfanilamide (SA) (Parent Compound)25000240-37[6]
4-(3-(2-((4-fluorobenzyl)amino)ethyl)ureido)benzenesulfonamide (18) 24.65.432.07.2[2]
4-(3-(2-((4-chlorobenzyl)amino)ethyl)ureido)benzenesulfonamide (17) 526.9126.997.636.9[2]
4-(3-(2-((4-nitrobenzyl)amino)ethyl)ureido)benzenesulfonamide (21) 150663.278.496.1[2]
Schiff Base Derivatives (General Trend) Less ActiveLess ActiveLess ActiveLess Active[7]
Secondary Amine Derivatives (General Trend) Low nMLow nMLow nMLow nM[7]

Note: Data is compiled from multiple sources and experimental conditions may vary slightly. The general trend shows that secondary amine derivatives are significantly more potent inhibitors than their corresponding Schiff base precursors.[7]

Analysis of Binding Modes and Structure-Activity Relationships (SAR)

The binding of this compound derivatives to the active site of carbonic anhydrase is a well-characterized interaction. X-ray crystallography and molecular modeling studies have provided detailed insights into the specific contacts that govern affinity and selectivity.[2][3][8]

  • Core Interaction: The primary sulfonamide moiety (SO₂NH₂) is the critical "warhead." The nitrogen atom coordinates directly to the catalytic Zn(II) ion at the bottom of a conical active site cleft, displacing the zinc-bound water molecule/hydroxide ion.[2] The sulfonamide's oxygen atoms typically form hydrogen bonds with the backbone amide of Thr199.

  • Benzenesulfonamide Ring: The benzene ring of the inhibitor makes favorable van der Waals contacts with hydrophobic residues lining the active site, including Val121, Leu198, and Thr200.[1]

  • "Tail" Modifications and Selectivity: The key to achieving isoform selectivity lies in the "tail approach," where modifications are made to the 4-aminoethyl portion of the molecule.[3] This tail extends towards the entrance of the active site cavity and can interact with amino acid residues that differ between isoforms, particularly at positions 92 and 131.[3] For example, the benzylaminoethylureido-tailed derivatives show a selective inhibitory profile towards hCA II, with some compounds achieving low nanomolar potency.[2] The nature of the substituent on the benzyl ring (e.g., fluoro, chloro, nitro) significantly influences the binding affinity across different isoforms.[2]

Experimental Protocols

The data presented in this guide are derived from a combination of well-established biochemical and biophysical techniques.

1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay) This is a kinetic assay that directly measures the catalytic activity of the enzyme.

  • Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a pH indicator in a stopped-flow spectrophotometer. The initial rates of reaction are measured at various inhibitor concentrations.

  • Methodology: A solution of the CA isoform is mixed with a CO₂-saturated solution in a buffer (e.g., Tris-HCl) containing a pH indicator. The rate of pH change is recorded over time. The experiment is repeated with varying concentrations of the inhibitor. The inhibition constants (Kᵢ) are then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.[2]

2. Fluorescent Thermal Shift Assay (FTSA) FTSA is a high-throughput method used to determine ligand binding by measuring the thermal stability of the target protein.

  • Principle: The binding of a ligand (inhibitor) to a protein generally increases its thermal stability. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein is heated and unfolds, the dye fluoresces. The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded. An increase in Tₘ in the presence of a compound indicates binding.

  • Methodology: The CA protein is mixed with the fluorescent dye and the test compound in a multi-well plate. The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature. The dissociation constant (K𝘥) can be calculated from the shift in Tₘ at different ligand concentrations.[1]

3. Isothermal Titration Calorimetry (ITC) ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.

  • Principle: ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kₐ, the inverse of K𝘥), enthalpy change (ΔH), and stoichiometry (n).

  • Methodology: A solution of the inhibitor is titrated into a solution containing the CA protein in the sample cell of a microcalorimeter at a constant temperature. The heat change upon each injection is measured. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of ligand to protein, and the data are fitted to a binding model to extract the thermodynamic parameters.[1][9]

4. X-ray Crystallography This technique provides high-resolution, three-dimensional structural information of the inhibitor bound to the enzyme's active site.

  • Principle: A crystallized protein (in this case, the CA-inhibitor complex) is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be determined.

  • Methodology: The hCA isoform is co-crystallized with the sulfonamide inhibitor, or the inhibitor is soaked into pre-formed apo-enzyme crystals. The resulting crystals are then subjected to X-ray diffraction analysis to solve the three-dimensional structure. This reveals the precise orientation of the inhibitor and its interactions with the Zn(II) ion and active site residues.[1][2][8]

Visualizations

The following diagrams illustrate the general inhibition mechanism and the typical workflow for developing and analyzing these inhibitors.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor ZN Zn(II) H2O H₂O ZN->H2O coordinates HCO3 HCO₃⁻ ZN->HCO3 Block Catalysis Blocked CO2 CO₂ Substrate CO2->ZN attacks H H⁺ HCO3->H Products Inhibitor Sulfonamide (R-SO₂NH₂) Inhibitor->ZN displaces H₂O & binds

Caption: Mechanism of Carbonic Anhydrase Inhibition.

G A Design & Synthesis of this compound Derivatives B In Vitro Screening: Enzyme Inhibition Assays (e.g., Stopped-Flow) A->B C Determine Potency (Kᵢ / IC₅₀ values) B->C D Biophysical Characterization (ITC, FTSA) C->D H Structure-Activity Relationship (SAR) Analysis C->H E Determine Binding Affinity (K𝘥) & Thermodynamics (ΔH) D->E E->H F Structural Studies: X-ray Crystallography or Molecular Modeling G Elucidate Binding Mode & Specific Interactions F->G G->H I Lead Optimization H->I I->A Iterative Design

Caption: Experimental Workflow for CA Inhibitor Analysis.

References

Head-to-head comparison of different synthetic routes for 4-(1-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of 4-(1-Aminoethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of various synthetic methodologies for the preparation of this compound, a key intermediate in pharmaceutical synthesis. The comparison focuses on objectivity, supported by experimental data and detailed protocols to aid in the selection of the most suitable route based on specific research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound predominantly commences from the readily available starting material, 4-acetylbenzenesulfonamide. The primary transformations involve the conversion of the ketone functionality into a primary amine. The following table summarizes the key quantitative parameters of the most common synthetic strategies.

Synthetic Route Key Reagents Typical Yield (%) Reaction Time Temperature (°C) Key Advantages Key Disadvantages
1. Catalytic Reductive Amination H₂, Pd/C, NH₃/EtOH85-9512-24 h25-50High yield, clean reaction, potential for asymmetric synthesis.Requires specialized high-pressure equipment, catalyst can be expensive.
2. Borohydride Reductive Amination NaBH₃CN, NH₄OAc, MeOH70-8524-48 h25Mild reaction conditions, good functional group tolerance.Use of toxic cyanide reagents, may require careful pH control.[1][2]
3. Leuckart-Wallach Reaction HCOOH, HCONH₂, NH₃60-756-12 h160-190Low-cost reagents, one-pot procedure.High temperatures, potential for side product formation, lower yields.[3][4]
4. Reduction of Oxime 1. NH₂OH·HCl2. NaBH₄/ZrCl₄/Al₂O₃80-90 (over 2 steps)2-4 h (step 1)0.5-1 h (step 2)80 (step 1)25 (step 2)Avoids high pressure, good yields.[5][6]Two-step process, isolation of intermediate required.

Experimental Protocols

Route 1: Catalytic Reductive Amination

This method involves the direct reaction of a ketone with ammonia in the presence of a catalyst and hydrogen gas.

Protocol:

  • A solution of 4-acetylbenzenesulfonamide (1.0 eq) in ethanol saturated with ammonia is prepared in a high-pressure reactor.

  • Palladium on carbon (10% Pd/C, 5 mol%) is added to the solution.

  • The reactor is sealed and purged with nitrogen, then pressurized with hydrogen gas to 10-15 atm.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours.

  • Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization.

Logical Workflow for Catalytic Reductive Amination:

start 4-Acetylbenzenesulfonamide reaction High-Pressure Hydrogenation start->reaction reagents H₂, Pd/C, NH₃/EtOH reagents->reaction filtration Catalyst Filtration reaction->filtration product This compound filtration->product

Caption: Catalytic Reductive Amination Workflow.

Route 2: Borohydride Reductive Amination

This route utilizes sodium cyanoborohydride as a reducing agent, which is selective for the imine intermediate formed in situ.

Protocol:

  • To a solution of 4-acetylbenzenesulfonamide (1.0 eq) and ammonium acetate (10 eq) in methanol, sodium cyanoborohydride (1.5 eq) is added portion-wise at 0 °C.[1]

  • The reaction mixture is stirred at room temperature for 24-48 hours. The pH of the reaction should be maintained between 6 and 7.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to >10 with a sodium hydroxide solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.

Logical Workflow for Borohydride Reductive Amination:

start 4-Acetylbenzenesulfonamide reaction Imine Formation & In Situ Reduction start->reaction reagents NaBH₃CN, NH₄OAc, MeOH reagents->reaction workup Aqueous Workup & Extraction reaction->workup product This compound workup->product

Caption: Borohydride Reductive Amination Workflow.

Route 3: Leuckart-Wallach Reaction

A classical method for reductive amination using formic acid derivatives.

Protocol:

  • A mixture of 4-acetylbenzenesulfonamide (1.0 eq), ammonium formate (5-10 eq), and formamide is heated to 160-190 °C for 6-12 hours.[3]

  • The reaction mixture is cooled to room temperature and then poured into an excess of hydrochloric acid.

  • The mixture is heated at reflux for 2-4 hours to hydrolyze the intermediate formamide.

  • After cooling, the solution is made alkaline with a concentrated sodium hydroxide solution.

  • The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic extracts are dried and concentrated to afford the crude amine.

Logical Workflow for Leuckart-Wallach Reaction:

start 4-Acetylbenzenesulfonamide heating High-Temperature Reaction start->heating reagents HCOONH₄, HCONH₂ reagents->heating hydrolysis Acid Hydrolysis heating->hydrolysis product This compound hydrolysis->product

Caption: Leuckart-Wallach Reaction Workflow.

Route 4: Reduction of Oxime

A two-step approach involving the formation and subsequent reduction of an oxime intermediate.

Protocol: Step 1: Oxime Formation

  • 4-acetylbenzenesulfonamide (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) are dissolved in ethanol.

  • A base, such as pyridine or sodium acetate, is added, and the mixture is heated to reflux for 2-4 hours.

  • The reaction is cooled, and the solvent is removed. The residue is partitioned between water and an organic solvent to isolate the oxime.

Step 2: Oxime Reduction

  • To a mixture of the oxime (1.0 eq), zirconium(IV) chloride (1.0 eq), and activated alumina (1.0 eq), sodium borohydride (5.0 eq) is added portion-wise under solvent-free conditions at room temperature.[5]

  • The reaction is typically rapid and is monitored by TLC.

  • Upon completion, the reaction mixture is quenched with a dilute acid and then basified.

  • The product is extracted, and the organic layer is dried and concentrated.

Logical Workflow for Reduction of Oxime:

start 4-Acetylbenzenesulfonamide oxime_formation Oxime Formation (NH₂OH·HCl) start->oxime_formation oxime 4-Acetylbenzenesulfonamide Oxime oxime_formation->oxime reduction Oxime Reduction (NaBH₄/ZrCl₄/Al₂O₃) oxime->reduction product This compound reduction->product

Caption: Two-Step Oxime Reduction Workflow.

Considerations for Asymmetric Synthesis

Given that this compound contains a stereocenter, the synthesis of enantiomerically pure forms is often a critical requirement in drug development.

  • Asymmetric Catalytic Reductive Amination: This is a highly effective method for achieving high enantioselectivity. It involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, which directs the hydrogenation to favor the formation of one enantiomer.

  • Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary that reacts with the starting ketone to form a chiral intermediate. Subsequent reduction and removal of the auxiliary can yield the desired enantiomerically enriched amine.

The selection of an asymmetric route will depend on factors such as the availability and cost of the chiral catalyst or auxiliary, and the desired level of enantiomeric excess.

Conclusion

The choice of synthetic route for this compound is a multifactorial decision. For high-yield, clean production with potential for stereocontrol, catalytic reductive amination stands out, albeit with the requirement of specialized equipment. Borohydride reductive amination offers a milder alternative suitable for standard laboratory setups, though it involves toxic reagents. The Leuckart-Wallach reaction is a cost-effective but less efficient method. Finally, the reduction of the corresponding oxime provides a reliable two-step sequence with good overall yields. For pharmaceutical applications where enantiopurity is paramount, asymmetric catalytic methods are generally preferred. Researchers should carefully evaluate the pros and cons of each route in the context of their specific objectives, available resources, and scale of production.

References

Cross-Validation of Analytical Methods for the Quantification of 4-(1-Aminoethyl)benzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 4-(1-Aminoethyl)benzenesulfonamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established analytical practices for sulfonamide compounds and aims to assist in the selection of the most appropriate method for specific research and development needs.

Method Comparison

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely available technique suitable for routine analysis of bulk drug substances and formulations, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices.[1]

A summary of the expected performance characteristics of each method for the analysis of a related compound, 4-aminobenzenesulfonamide, is presented below. These values provide a benchmark for what can be anticipated for this compound.

ParameterHPLC-UVLC-MS/MS
Linearity Range LOQ - 200% of limit concentration[2]0.01 - 0.5 µg/mL[1]
Limit of Detection (LOD) 0.066 - 0.067 µg/mL[2]0.007 - 0.030 µg/kg[1]
Limit of Quantification (LOQ) 0.200 - 0.202 µg/mL[2]0.022 - 0.101 µg/kg[1]
Accuracy (% Recovery) 85 - 115%[2]74.5 - 111.7%[1]
Precision (%RSD) < 2%< 15%[1]
Selectivity GoodExcellent
Matrix Effect Prone to interferenceLess prone with MRM
Cost LowerHigher
Throughput HighModerate

Experimental Protocols

Detailed experimental protocols for both HPLC-UV and LC-MS/MS methods are provided below. These are generalized procedures and may require optimization for specific applications.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

1. Instrumentation:

  • HPLC system with a UV-Visible or Photodiode Array (PDA) detector.[2]

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Injection Volume: 5 µL.[2]

  • Detection Wavelength: 265 nm.[2]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., HPLC grade water) to obtain a stock solution of known concentration (e.g., 500 µg/mL).[2]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.[2]

4. Analysis:

  • Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it suitable for the quantification of this compound in complex matrices such as biological fluids or environmental samples.[1]

1. Instrumentation:

  • LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Data acquisition and analysis software.

2. Chromatographic Conditions:

  • Column: A suitable C18 or mixed-mode column.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid to enhance ionization.

  • Flow Rate: Dependant on the column dimensions, typically 0.2-0.6 mL/min.

  • Injection Volume: 1-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used). The specific m/z values will need to be determined by direct infusion of the analyte.[1]

  • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

4. Sample Preparation:

  • Solid-Phase Extraction (SPE): For complex matrices, an SPE clean-up step is often necessary to remove interferences.[3] A mixed-mode cation exchange (MCX) or hydrophilic-lipophilic balanced (HLB) sorbent can be effective for sulfonamides.[3]

  • Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile can be used.

  • Dilution: For simpler matrices, a "dilute-and-shoot" approach may be sufficient.

5. Analysis:

  • Inject the prepared standards and samples into the LC-MS/MS system.

  • Acquire data in MRM mode.

  • Quantify the analyte using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus concentration.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results. This is particularly important when transferring a method between laboratories or when replacing an older method with a new one.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion P1 Define Acceptance Criteria P2 Select Validation Samples P1->P2 E1 Analyze Samples by Method 1 (e.g., HPLC-UV) P2->E1 E2 Analyze Samples by Method 2 (e.g., LC-MS/MS) P2->E2 V1 Collect Data from Both Methods E1->V1 E2->V1 V2 Statistical Analysis (e.g., t-test, Bland-Altman plot) V1->V2 V3 Compare Results Against Acceptance Criteria V2->V3 C1 Methods are Equivalent V3->C1 Pass C2 Investigate Discrepancies V3->C2 Fail

Caption: Workflow for the cross-validation of two analytical methods.

References

Comparative study of the pharmacokinetic properties of various 4-(1-Aminoethyl)benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Pharmacokinetic Properties of 4-(1-Aminoethyl)benzenesulfonamide Derivatives

This guide offers a comparative analysis of the pharmacokinetic properties of this compound derivatives. Due to the limited availability of direct comparative experimental data for a series of these specific compounds, this document provides a comprehensive overview based on available literature on benzenesulfonamides, sulfonamides in general, and theoretical predictions for closely related structures. This guide includes a summary of expected pharmacokinetic profiles, detailed experimental methodologies for their determination, and visualizations to illustrate key processes.

Introduction to this compound Derivatives

This compound serves as a core scaffold for a variety of derivatives with potential therapeutic applications. The pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—of these compounds is critical to their efficacy and safety. Modifications to the core structure can significantly alter these properties, influencing factors such as bioavailability, half-life, and tissue distribution. Generally, sulfonamides are synthetic bacteriostatic antibiotics that inhibit the synthesis of folic acid in bacteria.[1] They are typically well-absorbed orally and distributed throughout the body.[1] Metabolism primarily occurs in the liver, with excretion through the kidneys.[1]

Comparative Pharmacokinetic Data

Table 1: Theoretical ADME Properties of 4-(2-Aminoethyl)benzenesulfonamide

ParameterPredicted ValueImplication
Absorption
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Caco-2 Permeability (nm/s)ModerateSuggests reasonable passive diffusion across the intestinal epithelium.
Distribution
Plasma Protein Binding (%)72.9[2]A significant portion of the drug is bound to plasma proteins, which can affect its distribution and availability to target tissues.[2]
Volume of Distribution (Vd)Low to ModerateIndicates that the drug may primarily reside in the bloodstream and extracellular fluid rather than accumulating in tissues.
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to have significant central nervous system effects.
Metabolism
CYP450 InhibitionUnlikely to interact with P450.[3]Low potential for drug-drug interactions mediated by the cytochrome P450 system.[3] It is suggested that metabolism may occur via Phase II conjugation reactions.[3]
Excretion
Half-life (t½)ShortThe drug is likely to be cleared from the body relatively quickly, which may necessitate more frequent dosing.[2]
Renal ClearancePrimary routeExcretion is expected to be mainly through the kidneys.

Source: The data presented is based on theoretical predictions for the isomer 4-(2-Aminoethyl)benzenesulfonamide and should be considered as a reference for guiding experimental studies.[2][3]

Experimental Protocols

To experimentally determine the pharmacokinetic properties of novel this compound derivatives, a standardized set of in vivo and in vitro assays are required.

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a test compound in rats.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and bioavailability) following intravenous and oral administration.

Materials:

  • Test this compound derivative

  • Wistar or Sprague-Dawley rats (male, 200-250 g)

  • Vehicle for dosing (e.g., saline, PEG400)

  • Blood collection supplies (e.g., heparinized tubes, syringes)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) of the test compound via the tail vein.

    • Oral (PO) Administration: Administer a single dose (e.g., 10-50 mg/kg) of the test compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd). Bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

  • Metabolic Stability: Incubate the test compound with liver microsomes or hepatocytes to determine its intrinsic clearance.

  • Plasma Protein Binding: Use methods like equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to plasma proteins.

  • CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 isoforms using fluorescent or LC-MS-based assays.

Visualizations

General Metabolic Pathway of Sulfonamides Sulfonamide Sulfonamide Derivative N_Acetylation N-Acetylation (Major Pathway) Sulfonamide->N_Acetylation N_Glucuronidation N-Glucuronidation (Minor Pathway) Sulfonamide->N_Glucuronidation Acetylated_Metabolite N-acetylated Metabolite N_Acetylation->Acetylated_Metabolite Glucuronide_Conjugate Glucuronide Conjugate N_Glucuronidation->Glucuronide_Conjugate Excretion Renal Excretion Acetylated_Metabolite->Excretion Glucuronide_Conjugate->Excretion

Caption: General metabolic pathway of sulfonamides.

Workflow of an In Vivo Pharmacokinetic Study cluster_preclinical Preclinical Study cluster_analytical Analytical Phase cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rat) Dosing Drug Administration (IV and Oral) Animal_Model->Dosing Sampling Blood Sample Collection (Time Course) Dosing->Sampling Plasma_Separation Plasma Separation Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calculation

Caption: Workflow of an in vivo pharmacokinetic study.

Conclusion

The pharmacokinetic properties of this compound derivatives are paramount to their potential as therapeutic agents. While comprehensive comparative experimental data is currently sparse, theoretical predictions and knowledge from the broader class of sulfonamides provide a solid foundation for guiding drug discovery efforts. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of novel derivatives. Future research should focus on generating robust in vivo pharmacokinetic data for a series of these compounds to establish clear structure-pharmacokinetic relationships, which will be instrumental in optimizing their clinical potential.

References

Performance Benchmark: Novel 4-(1-Aminoethyl)benzenesulfonamide Derivatives as Carbonic Anhydrase and VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of novel 4-(1-Aminoethyl)benzenesulfonamide-based inhibitors against established drugs targeting carbonic anhydrases (CAs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a comparative analysis supported by experimental data to facilitate informed decisions in the pursuit of next-generation therapeutics.

Executive Summary

Recent advancements in medicinal chemistry have led to the development of novel this compound derivatives exhibiting potent inhibitory activity against various carbonic anhydrase (CA) isoforms, which are validated therapeutic targets for a range of diseases including glaucoma, epilepsy, and cancer. Furthermore, a subset of these benzenesulfonamide-based compounds has demonstrated promising dual-inhibitory action against VEGFR-2, a key mediator of angiogenesis implicated in tumor growth and metastasis. This guide presents a side-by-side comparison of the inhibitory potency of these emerging drug candidates with clinically established CA inhibitors such as acetazolamide, dorzolamide, and brinzolamide, as well as VEGFR-2 inhibitors like sorafenib.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory activity of novel this compound derivatives and established drugs against key carbonic anhydrase isoforms and VEGFR-2.

Table 1: Inhibitory Activity (Kᵢ/IC₅₀ in nM) of Novel Benzenesulfonamide Derivatives and Established Drugs against Carbonic Anhydrase Isoforms

Compound/DrugCA I (Kᵢ/IC₅₀, nM)CA II (Kᵢ/IC₅₀, nM)CA IX (Kᵢ/IC₅₀, nM)CA XII (Kᵢ/IC₅₀, nM)Selectivity ProfileReference(s)
New Inhibitors
Schiff base derivative of 4-(2-aminoethyl)-benzenesulfonamide (example)756.4 - 1157.016.9 - 90.10.50 - 20.772.09 - 7.27Selective for CA IX/XII over CA I/II[1]
Pyrazolyl-thiazole benzenesulfonamide (17e-h)428 - 63895 - 16425 - 5231 - 80Selective for CA IX/XII[2]
Amino acid–sulphonamide conjugate (example)Low to high nanomolarSub-nanomolar-Low to high nanomolarPotent against hCA II[3]
Established Drugs
Acetazolamide25012255.7Broad-spectrum[1][2][4]
Dorzolamide----Primarily targets CA II[4]
Brinzolamide----Primarily targets CA II[5]

Note: The inhibitory activities are presented as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values in nanomolar (nM) units. Lower values indicate higher potency. The selectivity profile highlights the preferential inhibition of certain isoforms.

Table 2: Dual Inhibitory Activity (IC₅₀ in µM) of Benzenesulfonamide Derivatives against CA IX and VEGFR-2

CompoundCA IX (IC₅₀, µM)VEGFR-2 (IC₅₀, µM)Reference(s)
Dual Inhibitors
4-Thiazolidinone derivative (3b)0.0350.093[6]
2,4-Thiazolidinedione derivative (6i)0.0410.048[6]
Indolinone-bearing benzenesulfonamide (example)Potent (specific values vary)Potent (specific values vary)[7]
Established VEGFR-2 Inhibitor
Sorafenib-Potent (as reference)[6]

Signaling Pathways and Mechanisms of Action

Carbonic Anhydrase Inhibition in Cancer

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many solid tumors in response to hypoxia.[8] It plays a crucial role in maintaining the intracellular pH of cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby contributing to an acidic tumor microenvironment which promotes tumor invasion and metastasis.[9][10] Inhibition of CA IX can disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells. Furthermore, CA IX has been shown to influence key signaling pathways such as EGFR/PI3K and NF-κB, which are involved in cell growth, survival, and immune responses.[10]

Carbonic Anhydrase IX Signaling in Cancer cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_ext CO₂ CAIX CA IX CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX HCO3_ext HCO₃⁻ H_ext H⁺ Invasion Invasion & Metastasis H_ext->Invasion CAIX->HCO3_ext Catalysis CAIX->H_ext Catalysis EGFR_PI3K EGFR/PI3K Pathway CAIX->EGFR_PI3K Influences NFkB NF-κB Pathway CAIX->NFkB Modulates CO2_int CO₂ HCO3_int HCO₃⁻ CO2_int->HCO3_int Spontaneous or CA II catalyzed H2O_int H₂O H2O_int->HCO3_int H_int H⁺ Proliferation Cell Proliferation & Survival EGFR_PI3K->Proliferation NFkB->Proliferation New_Inhibitor 4-(1-Aminoethyl) benzenesulfonamide Inhibitor New_Inhibitor->CAIX

Carbonic Anhydrase IX signaling pathway in cancer.

Carbonic Anhydrase Inhibition in Glaucoma

In the eye, carbonic anhydrases, particularly CA II and CA IV, are present in the ciliary body and are involved in the secretion of aqueous humor.[11][12] The production of bicarbonate ions by CAs is a key step in this process. Inhibition of these enzymes reduces the formation of bicarbonate, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure (IOP), a major risk factor for glaucoma.[12][13]

Carbonic Anhydrase Inhibition in Glaucoma Ciliary_Epithelium Ciliary Body Epithelium CA_II_IV Carbonic Anhydrase (CA II, CA IV) HCO3_H HCO₃⁻ + H⁺ CA_II_IV->HCO3_H Catalysis Aqueous_Humor Aqueous Humor Secretion CA_II_IV->Aqueous_Humor Inhibition Reduces CO2_H2O CO₂ + H₂O CO2_H2O->CA_II_IV HCO3_H->Aqueous_Humor Drives IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Increases New_Inhibitor 4-(1-Aminoethyl) benzenesulfonamide Inhibitor New_Inhibitor->CA_II_IV Established_Drug Dorzolamide/ Brinzolamide Established_Drug->CA_II_IV

Mechanism of CA inhibitors in reducing intraocular pressure.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, and survival, which are essential for tumor growth and metastasis.

VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Akt Akt Pathway PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Dual_Inhibitor Benzenesulfonamide Dual Inhibitor Dual_Inhibitor->VEGFR2

Simplified VEGFR-2 signaling pathway and its inhibition.

Experimental Protocols

1. Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition

This assay measures the catalytic activity of CA by monitoring the pH change resulting from the hydration of CO₂.

  • Principle: The hydration of CO₂ produces protons, leading to a decrease in pH. The rate of this pH drop is proportional to the CA activity.

  • Instrumentation: Stopped-flow spectrophotometer.

  • Reagents:

    • Purified recombinant human CA isoforms (e.g., CA I, II, IX, XII).

    • CO₂-saturated water.

    • Assay buffer (e.g., 10 mM HEPES-Tris, pH 7.4).

    • pH indicator (e.g., p-nitrophenol).

    • Inhibitor stock solutions (in DMSO or appropriate solvent).

  • Procedure:

    • Equilibrate all solutions to the desired temperature (e.g., 25°C).

    • In one syringe of the stopped-flow instrument, load the CA enzyme solution in the assay buffer containing the pH indicator.

    • In the other syringe, load the CO₂-saturated water.

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time.

    • To determine inhibitory activity, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period before mixing with the CO₂ solution.

    • Calculate the initial rates of the reaction in the presence and absence of the inhibitor.

    • Determine the IC₅₀ or Kᵢ values by plotting the percentage of inhibition against the inhibitor concentration.

2. In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the VEGFR-2 kinase domain. Inhibition of this process is quantified.

  • Instrumentation: Microplate reader capable of luminescence or fluorescence detection.

  • Reagents:

    • Recombinant human VEGFR-2 kinase domain.

    • Kinase substrate (e.g., a poly-Glu,Tyr peptide).

    • ATP.

    • Assay buffer (containing MgCl₂, MnCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

    • Inhibitor stock solutions.

  • Procedure:

    • Add the VEGFR-2 enzyme, substrate, and inhibitor at various concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature for a defined time.

    • Stop the reaction and add the detection reagent, which measures the amount of ADP produced or the remaining ATP.

    • Measure the luminescence or fluorescence signal.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

3. Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Instrumentation: Microplate reader.

  • Reagents:

    • Cancer cell lines (e.g., MCF-7, HeLa, A549).

    • Cell culture medium and supplements.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO, isopropanol with HCl).

    • Inhibitor stock solutions.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Remove the medium and add MTT solution to each well. Incubate for 2-4 hours.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

4. Measurement of Intraocular Pressure (IOP) in Animal Models

This in vivo assay evaluates the efficacy of inhibitors in reducing IOP in a glaucoma model.

  • Principle: A tonometer is used to measure the pressure inside the eye of an animal model of glaucoma (e.g., rabbit, mouse).

  • Instrumentation: Tonometer (e.g., Tono-Pen, rebound tonometer).

  • Animals: Animal models of ocular hypertension or glaucoma.

  • Procedure:

    • Anesthetize the animals according to approved protocols.

    • Administer the inhibitor topically (as eye drops) or systemically.

    • At various time points after administration, measure the IOP using a calibrated tonometer.

    • Compare the IOP in the treated eye(s) to that in control (vehicle-treated) eye(s).

    • Record the reduction in IOP and the duration of the effect.

Experimental Workflow

Experimental Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Novel This compound Derivatives CA_Assay Carbonic Anhydrase Inhibition Assay (Stopped-Flow) Synthesis->CA_Assay VEGFR2_Assay VEGFR-2 Kinase Assay Synthesis->VEGFR2_Assay Data_Analysis Determine Ki/IC₅₀ Selectivity Profile CA_Assay->Data_Analysis VEGFR2_Assay->Data_Analysis Cell_Viability Cell Viability Assay (MTT) IOP_Measurement Intraocular Pressure Measurement (Animal Model) Cell_Viability->IOP_Measurement Tumor_Model Antitumor Efficacy (Xenograft Model) Cell_Viability->Tumor_Model Comparison Benchmark against Established Drugs Data_Analysis->Comparison Comparison->Cell_Viability

Workflow for benchmarking new inhibitors.

Conclusion

The emerging class of this compound derivatives represents a promising avenue for the development of novel therapeutics targeting carbonic anhydrases and, in some cases, VEGFR-2. The data presented in this guide demonstrate that certain novel inhibitors exhibit superior potency and/or selectivity against cancer-related CA isoforms (IX and XII) compared to the broad-spectrum inhibitor acetazolamide. Furthermore, the identification of dual CA and VEGFR-2 inhibitors opens up new possibilities for combination therapies or single-agent drugs with multi-faceted anticancer activity. The provided experimental protocols offer a standardized framework for the continued evaluation and benchmarking of these and future drug candidates. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

Independent Verification of Structure-Activity Relationships in 4-(1-Aminoethyl)benzenesulfonamide Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of a series of 4-(1-Aminoethyl)benzenesulfonamide analogues and related derivatives. The structure-activity relationships (SAR) are explored through a comprehensive review of published experimental data, focusing on their inhibitory activities against key enzymatic targets. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology, aiding in the design and development of novel therapeutic agents.

Comparative Analysis of Inhibitory Activity

The primary therapeutic targets for this compound analogues are the carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[1][2] Several isoforms, particularly CA I, II, IX, and XII, have been extensively studied.[1][2] Additionally, derivatives of the benzenesulfonamide scaffold have been investigated for their effects on other targets, including the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and their potential as anti-glioblastoma (GBM) agents.

Carbonic Anhydrase Inhibition

The inhibitory potency of various this compound analogues against different human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data, presented as inhibition constants (Kᵢ) and IC₅₀ values, are compiled from multiple independent studies.

Compound/AnaloguehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Ureido-Tailed Analogues
Compound 17126.9-115.6 - 458.3-[1]
Compound 1824.6---[1]
Compound 24138.4-115.6 - 458.3-[1]
Compound 27-36.9--[1]
Triazinyl-Substituted Analogues
Ureido benzenesulfonamides--11.8 - 184.8-[3]
1,3,5-triazinyl-benzenesulfonamide derivatives--21.8 - 22.3-[3]
Schiff Base Derivatives
H-4i--15.6-[4]

Note: A lower Kᵢ or IC₅₀ value indicates a higher inhibitory potency.

The structure-activity relationship studies reveal that modifications to the tail region of the benzenesulfonamide scaffold significantly influence inhibitory potency and selectivity across different CA isoforms. For instance, ureido-tailed benzenesulfonamides have demonstrated potent, low nanomolar inhibition of hCA II.[1] Furthermore, the incorporation of 1,3,5-triazine moieties has yielded compounds with Kᵢ values in the range of 11.8–184.8 nM against the tumor-associated hCA IX isoform.[3]

TRPV4 Channel Inhibition

A series of benzenesulfonamide derivatives have been evaluated as antagonists of the TRPV4 channel, a potential target for treating acute lung injury. The inhibitory potency of these analogues is presented below.

CompoundTRPV4 Inhibition (IC₅₀, µM)Reference
RN-98932.07 ± 0.90[5]
Compound 1b0.71 ± 0.21[5]
Compound 1f0.46 ± 0.08[5]

Notably, compounds 1b and 1f exhibited a 2.9 to 4.5-fold increase in inhibitory potency against TRPV4 compared to the parent compound, RN-9893.[5]

Anti-Glioblastoma Activity

The anti-cancer properties of benzenesulfonamide analogues have been investigated in glioblastoma (GBM) cell lines. The cytotoxic effects of these compounds were determined, with a focus on their ability to inhibit the Tropomyosin receptor kinase A (TrkA).

CompoundAnti-GBM Activity (IC₅₀, µM)Cell LineReference
AL10658.6U87[6]

Compound AL106 was identified as a potential anti-GBM agent, demonstrating an IC₅₀ value of 58.6 µM in U87 cells.[6] In silico analysis suggested that its mechanism of action involves interaction with TrkA.[6]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the benzenesulfonamide analogues against various CA isoforms is typically determined using a stopped-flow CO₂ hydration assay.

Methodology:

  • Enzyme and Inhibitor Preparation: A known concentration of the purified recombinant CA isoform is incubated with varying concentrations of the inhibitor at room temperature.

  • Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl) at a specific pH and temperature.

  • CO₂ Hydration Measurement: The enzyme-catalyzed hydration of CO₂ is monitored by observing the change in absorbance of a pH indicator (e.g., p-nitrophenol) at a specific wavelength. The initial rates of the reaction are recorded.

  • Data Analysis: The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

TRPV4 Inhibition Assay (Calcium Influx)

The inhibitory effect of the compounds on the TRPV4 channel is assessed by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Culture: Cells stably expressing the human TRPV4 channel (e.g., HEK293T cells) are cultured under standard conditions.

  • Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with the test compounds at various concentrations.

  • TRPV4 Activation: The TRPV4 channel is activated using a specific agonist (e.g., GSK1016790A).

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the influx of calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

Anti-Glioblastoma Cell Viability Assay

The cytotoxic effects of the benzenesulfonamide derivatives on GBM cells are commonly evaluated using a trypan blue exclusion assay.

Methodology:

  • Cell Culture: Human glioblastoma cell lines (e.g., U87) are cultured in appropriate media.

  • Compound Treatment: The cells are treated with different concentrations of the test compounds for a specified period (e.g., 24-72 hours).

  • Cell Staining: The cells are harvested and stained with trypan blue solution.

  • Cell Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or an automated cell counter.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.

Visualizations

Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia

CAIX_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CAIX) Expression HIF1a->CAIX Extracellular_Acidification Extracellular Acidification (pHe < 7.0) CAIX->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (pHi > 7.2) CAIX->Intracellular_Alkalinization Tumor_Progression Tumor Progression & Metastasis Extracellular_Acidification->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression Benzenesulfonamide This compound Analogue Benzenesulfonamide->CAIX Inhibition

Caption: Role of CAIX in promoting tumor progression under hypoxic conditions and its inhibition by benzenesulfonamide analogues.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

CA_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Buffer Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with Varying Inhibitor Concentrations Prepare_Reagents->Incubate Add_Substrate Add CO2 Substrate Incubate->Add_Substrate Monitor_Reaction Monitor CO2 Hydration Rate (Stopped-Flow Spectrophotometry) Add_Substrate->Monitor_Reaction Data_Analysis Analyze Data to Determine IC50 and Ki Values Monitor_Reaction->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the inhibitory potency of compounds against carbonic anhydrase.

Logical Relationship of Benzenesulfonamide SAR

SAR_Logic Core Benzenesulfonamide Scaffold Tail_Modification Tail Modification (e.g., Ureido, Triazinyl) Core->Tail_Modification Target Biological Target (e.g., CA, TRPV4) Core->Target Potency Inhibitory Potency (Ki, IC50) Tail_Modification->Potency Selectivity Isoform Selectivity (e.g., CAII vs. CAIX) Tail_Modification->Selectivity Potency->Target Selectivity->Target

Caption: The relationship between structural modifications of the benzenesulfonamide core and the resulting biological activity.

References

Safety Operating Guide

Proper Disposal of 4-(1-Aminoethyl)benzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 4-(1-Aminoethyl)benzenesulfonamide as a hazardous chemical waste. The following guide provides detailed procedures for its safe handling and disposal, designed for researchers, scientists, and professionals in drug development.

This document outlines the essential safety and logistical information for the proper disposal of this compound, ensuring compliance and laboratory safety. Note that the following information is based on the safety data sheet (SDS) for the closely related compound, 4-(2-Aminoethyl)benzenesulfonamide, as specific data for the 1-aminoethyl isomer was not immediately available. It is crucial to obtain and consult the specific SDS for this compound before handling or disposal.

Hazard Profile and Safety Summary

4-(2-Aminoethyl)benzenesulfonamide is classified as a hazardous substance.[1] Understanding its hazard profile is the first step in safe handling and disposal.

Hazard ClassificationCategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.[1]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[1]

Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this chemical.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as hazardous waste. Do not dispose of this chemical into drains or the environment.[1]

1. Containment of Spills and Waste:

  • In case of a spill, immediately ensure the area is well-ventilated.

  • Wearing appropriate PPE, sweep up the solid material.

  • Carefully shovel the swept material into a suitable, labeled container for disposal.[1]

2. Waste Collection and Storage:

  • Collect all waste material (including contaminated PPE) in a designated, properly sealed, and clearly labeled hazardous waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

3. Regulatory Compliance and Final Disposal:

  • Chemical waste generators are responsible for correctly classifying the waste.

  • It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1]

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Initial Assessment cluster_1 Handling and Containment cluster_2 Final Disposal start Identify this compound for Disposal haz_check Consult Safety Data Sheet (SDS) start->haz_check is_hazardous Is the chemical hazardous? haz_check->is_hazardous ppe Wear appropriate PPE (gloves, goggles, lab coat) is_hazardous->ppe Yes non_hazardous Follow non-hazardous waste disposal procedures is_hazardous->non_hazardous No contain Collect waste in a labeled, sealed hazardous waste container ppe->contain store Store in a cool, dry, well-ventilated area contain->store regulations Consult local, regional, and national waste regulations store->regulations waste_service Contact licensed hazardous waste disposal service regulations->waste_service end Arrange for waste pickup and disposal waste_service->end

References

Essential Safety and Operational Guide for Handling 4-(1-Aminoethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(1-Aminoethyl)benzenesulfonamide in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. The primary risks associated with this compound include severe skin burns and eye damage, and it is harmful if swallowed[1]. Therefore, adherence to appropriate personal protective equipment (PPE) protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles/Face ShieldMust meet ANSI Z.87.1 1989 standard or European Standard EN166. A face shield is required when there is a risk of splashing[1][2].To protect against splashes and dust, preventing severe eye damage[1].
Hand Protection Chemical-resistant glovesDisposable nitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection[2][3].To prevent skin contact, which can cause severe burns[1].
Body Protection Laboratory Coat/GownA long-sleeved, disposable gown made of a low-permeability fabric like polyethylene-coated polypropylene[3][4].To protect the skin on the arms and body from accidental contact.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is necessary if dust is generated or if exposure limits are exceeded[1].To prevent inhalation of the powdered chemical, which can be harmful.
Foot Protection Closed-toe shoesSturdy, closed-toe and heel shoes are required[2].To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_workspace 2. Prepare Ventilated Workspace prep_ppe->prep_workspace Ensure safety measures are in place handle_weigh 3. Weigh Compound in Fume Hood prep_workspace->handle_weigh Proceed to handling handle_dissolve 4. Dissolve/Use in Reaction handle_weigh->handle_dissolve Use as required cleanup_decontaminate 5. Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate After experiment completion cleanup_dispose 6. Dispose of Waste cleanup_decontaminate->cleanup_dispose Segregate waste streams cleanup_ppe 7. Doff PPE cleanup_dispose->cleanup_ppe Final step

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling
  • Preparation:

    • Before handling the compound, ensure that a safety shower and eyewash station are readily accessible[1].

    • Don all required PPE as outlined in the table above.

    • Prepare a designated well-ventilated work area, preferably a chemical fume hood[1].

  • Handling:

    • Conduct all manipulations of the powdered compound, including weighing, within the fume hood to minimize inhalation risk.

    • Avoid generating dust. If dust is generated, respiratory protection is required.

    • Wash hands, face, and any exposed skin thoroughly after handling the material[1].

    • Do not eat, drink, or smoke in the area where the chemical is being used[1][5].

  • In Case of Exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[1].

    • Skin: Take off all contaminated clothing immediately. Rinse the affected skin area with water and shower. Wash contaminated clothing before reuse. Immediate medical attention is required[1].

    • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor immediately.

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician immediately[1].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous waste. Do not empty into drains[1]. The waste should be handled by a licensed professional waste disposal service.
Contaminated Labware (e.g., gloves, pipette tips) Place in a sealed, labeled container for hazardous waste disposal.
Empty Containers Triple rinse with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. The empty container should be disposed of in accordance with local, state, and federal regulations.

Key Disposal Considerations:

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1].

  • Do not mix this chemical waste with other waste streams.

  • Handle uncleaned containers as you would the product itself.

This guidance is intended to provide a framework for the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and consult with your institution's environmental health and safety department for any additional requirements.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.